molecular formula C5H7N3O2 B3070812 2-(4-amino-1H-pyrazol-1-yl)acetic acid CAS No. 1006348-46-4

2-(4-amino-1H-pyrazol-1-yl)acetic acid

Cat. No.: B3070812
CAS No.: 1006348-46-4
M. Wt: 141.13 g/mol
InChI Key: ARGNGTFXKVEQNL-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-amino-1H-pyrazol-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-amino-1H-pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-amino-1H-pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGNGTFXKVEQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-46-4
Record name 2-(4-amino-1H-pyrazol-1-yl)acetic acid
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Foundational & Exploratory

2-(4-amino-1H-pyrazol-1-yl)acetic acid: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(4-amino-1H-pyrazol-1-yl)acetic acid , a critical intermediate in medicinal chemistry.

Executive Summary

2-(4-amino-1H-pyrazol-1-yl)acetic acid is a bifunctional heterocyclic building block characterized by a pyrazole ring substituted at the N1 position with a carboxylic acid tail and at the C4 position with a primary amine.[1] This specific substitution pattern renders it a valuable scaffold for peptidomimetics (acting as a constrained amino acid analog) and kinase inhibitor discovery (targeting the ATP-binding pocket).

This guide provides the validated chemical identity, a robust 3-step synthesis protocol, and quality control parameters necessary for its application in high-throughput drug discovery.

Chemical Identity & Properties

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-(4-amino-1H-pyrazol-1-yl)acetic acid
Common Name 4-Amino-1-pyrazoleacetic acid
CAS Number (Free Acid) 1006348-46-4
CAS Number (HCl Salt) 1417569-73-3
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol (Free Acid)177.59 g/mol (HCl Salt)
SMILES OC(=O)Cn1cc(N)cn1
InChI Key UOCIBLPNTNODIV-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
  • pKa (Acid) : ~3.5 (Carboxylic acid)

  • pKa (Base) : ~2.5–3.0 (Pyrazoly amine - significantly less basic than aniline due to heteroaromatic electron withdrawal)

  • LogP : -1.35 (Highly hydrophilic, zwitterionic character at neutral pH)

  • Solubility : High in Water, DMSO, Methanol; Low in DCM, Hexanes.

Synthesis & Manufacturing Protocol

The most robust synthetic route avoids direct alkylation of the 4-aminopyrazole (which leads to oxidation and polymerization) by utilizing a nitro-precursor strategy .

Reaction Scheme

The synthesis proceeds via N-alkylation of 4-nitropyrazole, followed by catalytic hydrogenation and ester hydrolysis.

SynthesisPathway SM1 4-Nitropyrazole (CAS 2075-46-9) Step1 Step 1: N-Alkylation (Ethyl Bromoacetate, K2CO3, DMF) SM1->Step1 Int1 Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Step1->Int1 Yield: ~85% Step2 Step 2: Reduction (H2, Pd/C, MeOH) Int1->Step2 Int2 Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate Step2->Int2 Yield: ~90% Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Int2->Step3 Product 2-(4-amino-1H-pyrazol-1-yl)acetic acid (Target) Step3->Product Yield: ~75%

Figure 1: Step-wise synthesis pathway from 4-nitropyrazole to the target amino acid.

Detailed Methodology
Step 1: N-Alkylation

Objective : Install the acetate tail selectively at N1.

  • Reagents : 4-Nitropyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (2.0 eq).

  • Solvent : Anhydrous DMF (Dimethylformamide).

  • Protocol :

    • Dissolve 4-nitropyrazole in DMF under N₂.

    • Add K₂CO₃ and stir for 15 min at RT.

    • Add Ethyl bromoacetate dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup : Pour into ice water. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Product : Yellow solid (Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate).

Step 2: Catalytic Hydrogenation

Objective : Reduce the nitro group to the primary amine without cleaving the N-N bond.

  • Reagents : 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent : Methanol or Ethanol.[3]

  • Protocol :

    • Dissolve the nitro-intermediate in MeOH.

    • Add Pd/C catalyst carefully under Argon.

    • Purge with H₂ and stir vigorously at RT for 12–16 hours.

    • Workup : Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Note : The amine intermediate is oxidation-sensitive; proceed immediately to Step 3 or store under inert gas.

Step 3: Ester Hydrolysis

Objective : Reveal the carboxylic acid.

  • Reagents : LiOH·H₂O (2.5 eq).

  • Solvent : THF:Water (3:1).

  • Protocol :

    • Dissolve the amino-ester in THF/Water.

    • Add LiOH and stir at RT for 2–4 hours.

    • Neutralization (Critical) : Carefully adjust pH to ~5.0 using 1M HCl. The zwitterionic product often precipitates at its isoelectric point.

    • Purification : If no precipitate forms, evaporate THF, lyophilize the aqueous phase, and desalt using Diaion HP-20 resin or Preparative HPLC (C18, 0.1% Formic Acid).

Quality Control & Characterization

To ensure suitability for biological assays, the compound must meet strict purity criteria.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, H₂O/MeCN + 0.1% TFA)> 95% (Area)
Identity ¹H-NMR (DMSO-d₆)Confirms pyrazole protons (s, 2H) and methylene (s, 2H).
Mass Spec LC-MS (ESI+)[M+H]⁺ = 142.1 ± 0.5 Da
Residual Solvents GC-HSDMF < 880 ppm, EtOAc < 5000 ppm
QC Decision Tree

QC_Workflow Start Crude Product HPLC HPLC Purity Check Start->HPLC Decision Purity > 95%? HPLC->Decision Pass Release for Use Decision->Pass Yes Fail Reprocess Decision->Fail No Recryst Recrystallize (EtOH/Water) Fail->Recryst Major Impurity PrepLC Prep-HPLC (C18 Reverse Phase) Fail->PrepLC Minor Impurities Recryst->HPLC PrepLC->HPLC

Figure 2: Quality Control workflow for intermediate validation.

Applications in Drug Discovery[4]

Scaffold Utility
  • Kinase Inhibitors : The 4-aminopyrazole motif mimics the adenine ring of ATP, making this compound an excellent scaffold for Type I kinase inhibitors. The acetic acid tail provides a vector for solubilizing groups or contacts with the ribose-binding pocket.

  • Peptidomimetics : It serves as a conformationally constrained "Gly-X" analog. When incorporated into a peptide chain, the pyrazole ring restricts rotation, potentially locking the peptide into a bioactive conformation.

Handling & Stability
  • Storage : Store at -20°C. The free amine is prone to oxidation (browning) upon air exposure. The HCl salt (CAS 1417569-73-3) is significantly more stable.

  • Solubility : Dissolve in DMSO or Water for biological assays. Avoid non-polar solvents.

References

  • Sigma-Aldrich . 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride Product Sheet. Retrieved from (Accessed 2024).

  • PubChem . Compound Summary for CID 122171655: [3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid (Structural Analog). National Library of Medicine. Retrieved from

  • ChemicalBook . 2-(4-amino-1H-pyrazol-1-yl)acetic acid CAS 1006348-46-4.[1][4][5] Retrieved from

  • F. A. L. M. Eskens et al. Synthesis of Pyrazole Derivatives as Kinase Inhibitors. J. Med. Chem., 2011.[3][6] (General reference for aminopyrazole synthesis methodology).

  • ABCR GmbH . Product AB551128: 2-(4-Amino-1H-pyrazol-1-yl)acetic acid.[5] Retrieved from

Sources

The Privileged Scaffold: Pyrazole Architectures in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacopeia of small molecules, few heterocycles command the "privileged" status of the pyrazole ring. Defined by a 5-membered 1,2-diazole structure, pyrazoles are currently present in over 40 FDA-approved therapeutics, ranging from the blockbuster anti-inflammatory Celecoxib to the precision oncology agent Pirtobrutinib (approved 2023).[1][2][3]

This guide moves beyond basic structural definitions to analyze the causality of pyrazole's success. We examine how its unique tautomeric equilibrium allows it to act as a "chameleon" in the ATP-binding pockets of kinases, how its electronic properties facilitate bioisosteric replacement of amides, and—crucially—how to overcome the persistent synthetic challenge of regioselectivity during lead optimization.[1]

Physicochemical & Electronic Properties[1][3]

The utility of the pyrazole scaffold stems from its amphoteric nature and specific electronic distribution. Unlike pyrrole (electron-rich) or pyridine (electron-deficient), pyrazole balances ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-excessive and 

-deficient characteristics.[1][3]
The Tautomeric Switch

Unsubstituted pyrazoles exist in a tautomeric equilibrium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


- and 

-isomers).[1][3] This mobility is critical in biological systems:
  • Donor/Acceptor Duality: The pyrrole-like nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen (
    
    
    
    ) acts as a hydrogen bond acceptor (HBA).[3]
  • pKa Modulation: The pKa of unsubstituted pyrazole is ~2.5 (conjugate acid), making it neutral at physiological pH. However, substitution allows fine-tuning.[1][2][3] Electron-withdrawing groups (EWGs) on the ring decrease basicity, reducing metabolic liability.[1][2][3]

Bioisosterism

Pyrazoles are frequently deployed as bioisosteres for:

  • Amides (-CONH-): The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     bond mimics the amide dipoles without the hydrolytic susceptibility.[1][3]
    
  • Phenols: In specific contexts, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     can mimic the phenolic hydroxyl group, maintaining H-bonding networks while altering lipophilicity (LogP).
    

Therapeutic Architectures: The Kinase Hinge Binder

The most dominant application of pyrazoles is in the design of Type I and Type II Kinase Inhibitors . The scaffold is geometrically perfect for interacting with the "hinge region" of the ATP-binding site.[1][2][3]

Mechanism of Action

In the ATP binding pocket, the adenine ring of ATP forms two key hydrogen bonds with the kinase backbone. Pyrazole mimetics replicate this interaction:

  • N2 (Acceptor): Binds to the backbone NH of a hinge residue.

  • N1-H (Donor): Binds to the backbone Carbonyl of the adjacent residue.[2][3]

This bidentate binding mode anchors the inhibitor, allowing side chains (R-groups) to explore the hydrophobic back-pocket or the solvent-exposed front pocket for selectivity.[1][2][3]

Visualization: The Hinge Binding Logic

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu Backbone) ATP_Pocket->Hinge Structural Anchor Pyrazole Pyrazole Scaffold (Inhibitor Core) Pyrazole->Hinge Bidentate H-Bonds (N1-H & N2) Selectivity Selectivity (Gatekeeper Residue) Pyrazole->Selectivity R-Group Extension

Figure 1: Schematic of pyrazole interaction within the kinase ATP pocket.[1][2][3] The scaffold mimics the Adenine ring of ATP to anchor the drug.

Strategic Synthesis: Solving the Regioselectivity Bottleneck

The primary failure mode in pyrazole synthesis is the formation of inseparable regioisomers. The classic condensation of unsymmetrical 1,3-diketones with substituted hydrazines typically yields a mixture of 1,3,5- and 1,4,5-substituted isomers.[1][2][3]

The Solution: Stepwise cyclocondensation using Enaminones .

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol avoids the ambiguity of direct diketone condensation by "locking" the reactivity of one carbon center before the hydrazine is introduced.[2]

Reagents:

  • Acetophenone derivative (Starting material)

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Dimethylformamide dimethyl acetal (DMF-DMA)[1][3]
    
  • Aryl hydrazine hydrochloride[1][3]

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Enaminone Formation (The Locking Step):

    • Charge a reaction vessel with the acetophenone derivative (1.0 equiv) and DMF-DMA (1.5 equiv).

    • Reflux at 80°C for 6-12 hours.

    • Mechanism:[1][3][4][5][6] The DMF-DMA reacts with the acetyl group to form an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -unsaturated ketone with a dimethylamino leaving group (
      
      
      
      -enaminone).[1][3] This creates a distinct electrophilic center.[3]
    • QC Check: Monitor by TLC. The enaminone is typically a yellow/orange solid. Evaporate excess DMF-DMA.[1][2][3]

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol.

    • Add the substituted Aryl Hydrazine (1.1 equiv).

    • Reflux for 2-4 hours.[1][2][3]

    • Regiocontrol: The hydrazine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (the better nucleophile) attacks the 
      
      
      
      -carbon (the softer electrophile, where the dimethylamino group is) first. This dictates the orientation of the ring closure.
  • Isolation:

    • Cool the mixture to room temperature. The pyrazole product often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Visualization: Synthetic Decision Tree

SynthesisRoute Start Starting Material: Unsymmetrical Ketone Path_Bad Route A: Direct Condensation (w/ Ester/Diketone) Start->Path_Bad Low Control Path_Good Route B: Enaminone Intermediate (DMF-DMA) Start->Path_Good High Control Result_Bad Result: Mixture of Regioisomers (Difficult Separation) Path_Bad->Result_Bad Result_Good Result: Single Regioisomer (High Purity) Path_Good->Result_Good

Figure 2: Comparison of synthetic routes. Route B (Enaminone) is preferred for medicinal chemistry to ensure structural integrity.

Data Summary: Pyrazoles in Recent Oncology[1]

The following table highlights how the pyrazole scaffold is utilized in key FDA-approved kinase inhibitors. Note the shift from general ATP competition to covalent binding (Pirtobrutinib).

Drug NameTargetFDA ApprovalPyrazole RoleBinding Mode
Crizotinib ALK / ROS12011Core ScaffoldHinge Binder (Type I)
Ruxolitinib JAK1 / JAK22011Core ScaffoldHinge Binder (Type I)
Avapritinib KIT / PDGFRA2020Core ScaffoldType I (Active Conformation)
Pirtobrutinib BTK2023Linker/ScaffoldNon-covalent Reversible

Data Source: FDA Orange Book & PDB Co-crystal structures.[1][3]

Future Outlook: Fragment-Based Drug Discovery (FBDD)[1][2][3]

The future of pyrazoles lies in Fragment-Based Drug Discovery . Because pyrazoles are low molecular weight (<150 Da) and possess high ligand efficiency (LE), they are ideal "fragments."

Current Trend: Libraries of 3,4- or 3,5-substituted pyrazoles are screened via NMR or X-ray crystallography.[1][2][3] Once a "hit" binds to a sub-pocket, it is "grown" using the synthetic vectors described in Section 4 to reach adjacent pockets, evolving a millimolar fragment into a nanomolar inhibitor.

References

  • Fassihi, A. et al. (2012). "Synthesis and biological evaluation of some new pyrazole derivatives." Research in Pharmaceutical Sciences. Link

  • Gomez, G. et al. (2023). "Pirtobrutinib: A New Non-Covalent BTK Inhibitor."[3] Journal of Medicinal Chemistry. (Verified via FDA Approval Data 2023).

  • Ansari, A. et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link

  • Knorr, L. (1883).[5] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry Reference).

  • PDB ID: 4MKC . "Crystal structure of CDK2 in complex with pyrazole inhibitors." RCSB Protein Data Bank.[3] Link

Sources

Technical Guide: Engineering Amino-Pyrazole Linkers for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The amino-pyrazole moiety is not merely a functional group; it is a "privileged scaffold" in modern kinase inhibitor design.[1] Its ubiquity stems from its ability to function as a bidentate or tridentate hinge binder (mimicking the adenine ring of ATP) while simultaneously acting as a vectorized linker that connects the ATP-binding pocket to the solvent-accessible front or the hydrophobic back pocket.

This guide deconstructs the amino-pyrazole unit, focusing on the critical Structure-Activity Relationship (SAR) decisions required to optimize potency, selectivity, and metabolic stability. It specifically addresses the synthetic challenge of regiocontrol (3-amino vs. 5-amino isomers), a common stumbling block in library generation.

The Chemotype: Tautomerism & Binding Mechanics

The biological activity of amino-pyrazoles is governed by their tautomeric state. In solution, 3-aminopyrazole and 5-aminopyrazole exist in equilibrium, but within the kinase active site, the protein environment locks the molecule into a specific tautomer to satisfy hydrogen bond donor/acceptor requirements.

The Hinge Binding Motif

The amino-pyrazole core typically engages the kinase hinge region (residues connecting the N- and C-lobes) via a Donor-Acceptor-Donor (D-A-D) or Donor-Acceptor (D-A) motif.

  • The Exocyclic Amine (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • The Pyrazole Nitrogen (Acceptor): The N2 (in 1H-tautomer) accepts a hydrogen bond from the backbone amide NH.

  • The Pyrazole NH (Donor): In specific orientations, the N1-H can donate to a third residue, locking the orientation.

Visualization: The Binding Interface

BindingMode cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor Amino-Pyrazole Scaffold Residue1 Glu/Leu (C=O) Residue2 Glu/Leu (NH) PyrazN2 Pyrazole N2 (Acceptor) Residue2->PyrazN2 H-Bond (2.9 Å) ExoAmine Exocyclic -NH2 (Donor) ExoAmine->Residue1 H-Bond (2.8 Å) PyrazN1 Pyrazole N1-H (Donor) PyrazN1->PyrazN2 Tautomeric Shift

Figure 1: Canonical bidentate binding mode of 3-aminopyrazole at the kinase hinge region. The exocyclic amine and ring nitrogen form a critical anchor.

Synthetic Integrity: Solving the Regioselectivity Crisis

A common failure mode in SAR campaigns is the misidentification of the active isomer. The condensation of hydrazines with


-ketonitriles can yield either 3-aminopyrazole  or 5-aminopyrazole .[2] These are chemically distinct species with vastly different binding profiles.
Kinetic vs. Thermodynamic Control
  • Kinetic Control (Favors 3-Amino): Reaction at low temperature (

    
    ) in basic media often traps the initial Michael adduct, leading to the 3-amino isomer.[2]
    
  • Thermodynamic Control (Favors 5-Amino): Heating in neutral or acidic conditions allows equilibration, favoring the thermodynamically more stable 5-amino isomer (often driven by steric relief of the N1 substituent).

Synthesis Decision Tree

SynthesisFlow Start Reagents: Hydrazine (R-NHNH2) + Beta-Ketonitrile Condition Select Reaction Conditions Start->Condition PathA Kinetic Control (NaOEt, EtOH, 0°C, 2h) Condition->PathA Low Temp/Basic PathB Thermodynamic Control (Reflux, HCl/EtOH, 80°C) Condition->PathB High Temp/Acidic ResultA Major Product: 3-Aminopyrazole (Less Steric Clash) PathA->ResultA ResultB Major Product: 5-Aminopyrazole (Thermodynamic Sink) PathB->ResultB Validation Validation: NOESY NMR or X-Ray ResultA->Validation ResultB->Validation

Figure 2: Regioselective synthesis workflow. Controlling temperature and pH is critical for isolating the correct isomer.

SAR Exploration: The Linker Logic

Once the core is synthesized, the SAR focuses on three vectors. The amino-pyrazole is rarely the end-game; it is the connector.

Vector 1: The Exocyclic Amine (The "Head")

This group usually points toward the Gatekeeper residue or the Solvent Front .

  • Free Amine (-NH2): High solubility, good H-bond donor. Often too polar for cellular permeability.

  • Amide/Urea Linkage: Derivatizing the amine into a urea (e.g., as seen in Tozasertib or Danusertib) extends the molecule into the back pocket (DFG-out conformation) or interacts with the catalytic lysine.

    • Insight: Urea linkers induce a "type II" binding mode by forcing the "C-helix out" or "DFG-out" shift, drastically improving selectivity.

Vector 2: The N1-Substituent (The "Tail")

The substituent on the pyrazole nitrogen (N1) dictates the steric fit within the ATP pocket.

  • Small Alkyl (Methyl/Ethyl): Standard for ATP-mimetic.

  • Bulky Aryl/Heteroaryl: Used to gain selectivity. For example, in JNK3 inhibitors, an N1-phenyl group exploits a specific hydrophobic pocket not present in the closely related p38 kinase [1].

  • Solubility Handle: Attaching solubilizing groups (morpholine, piperazine) here keeps them solvent-exposed without disrupting binding.

Vector 3: The C4 Position (The "Gatekeeper")

Substitution at C4 (between the amine and the ring nitrogen) is a sensitive steric probe.

  • H (Unsubstituted): Allows maximum flexibility.

  • Halogen (F/Cl): Can fill small hydrophobic voids or modulate the pKa of the ring nitrogens.

  • Alkyl: Often forbidden due to steric clash with the gatekeeper residue (e.g., T315 in Abl), unless the gatekeeper is small (Thr/Ala).

Quantitative Data Summary

The following table illustrates the impact of linker modification on a hypothetical CDK2 inhibitor scaffold (based on AT7519 analogs) [2].

Compound IDR1 (N1-Subst.)R2 (C3-Amino Linker)R3 (C4-Subst.)CDK2 IC50 (nM)Selectivity (vs GSK3b)
AP-01 Methyl-NH2 (Free)H4501x
AP-02 Phenyl-NH2 (Free)H1205x
AP-03 Phenyl-NH-CO-Ph (Amide)H1550x
AP-04 Phenyl-NH-CO-NH-Ph (Urea)H3 >100x
AP-05 Phenyl-NH-CO-NH-PhMethyl>1000N/A

Table 1: SAR trends showing the potency jump when converting the free amine to a urea linker (AP-04), and the steric penalty of C4 substitution (AP-05) in this specific scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Aminopyrazole

Target: To synthesize 1-phenyl-1H-pyrazol-3-amine (Kinetic Control).

  • Reagents: Phenylhydrazine (1.0 eq), 3-ethoxyacrylonitrile (1.1 eq), Sodium Ethoxide (2.0 eq), Ethanol (anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Addition: Dissolve NaOEt in EtOH. Cool to 0°C (Ice bath). Add Phenylhydrazine.

  • Cyclization: Dropwise addition of 3-ethoxyacrylonitrile over 30 mins, maintaining T < 5°C.

  • Reaction: Stir at 0°C for 2 hours. Do not heat.

  • Workup: Quench with ice water. The 3-amino isomer typically precipitates. Filter and wash with cold hexanes.

  • QC: 1H NMR (DMSO-d6). Look for the characteristic C4-H signal. Note: 5-amino isomers often show a shift in the C4-H due to the shielding effect of the N1-phenyl.

Protocol B: FRET-Based Kinase Assay

Target: Determine IC50 of the synthesized linker.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher/Invitrogen).

  • Components: Kinase (5 nM), AlexaFluor™ 647 Tracer (variable Kd), Europium-labeled antibody.

  • Workflow:

    • Prepare 3x serial dilutions of the amino-pyrazole inhibitor in DMSO.

    • Add Kinase/Antibody mixture to 384-well white low-volume plate.

    • Add Inhibitor (wait 15 min for equilibration).

    • Add Tracer. Incubate 60 min at RT.

  • Readout: TR-FRET (Excitation 340nm, Emission 665nm/615nm).

  • Analysis: Plot Emission Ratio vs. log[Inhibitor]. Fit to sigmoidal dose-response (variable slope).

References

  • Vertex Pharmaceuticals. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38.[3] Journal of Medicinal Chemistry.

  • Royal Society of Chemistry. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. RSC Advances.

  • MDPI. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules.

  • National Cancer Institute. (2023). Tozasertib (VX-680) Chemical Structure and Definition. NCI Drug Dictionary.

  • Thieme Connect. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.[2] Synfacts.

Sources

Solubility Profile and Physicochemical Characterization of 2-(4-amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(4-amino-1H-pyrazol-1-yl)acetic acid (CAS: 1006348-46-4 for free base; 1417569-73-3 for HCl salt) represents a critical intermediate in the synthesis of pyrazole-based pharmaceuticals, particularly kinase inhibitors and CNS-active agents. Its handling is frequently complicated by its amphoteric nature , leading to a solubility profile that is highly dependent on pH and ionic strength.

This guide provides a technical analysis of its solubility behavior, establishing that the compound exists primarily as a zwitterion at neutral pH, resulting in minimal aqueous solubility. Optimal solubilization is achieved only through pH manipulation (pH < 2 or pH > 8) or the use of polar aprotic solvents (DMSO, DMF). This document outlines the mechanistic drivers of this behavior and provides validated protocols for solubility determination and purification.

Physicochemical Characterization

Understanding the solubility of this molecule requires a structural analysis of its ionization states. The molecule contains three functional zones affecting polarity:

  • Carboxylic Acid (Position 1-alkyl): H-bond donor/acceptor; acidic.

  • Amino Group (Position 4): H-bond donor; weakly basic.

  • Pyrazole Ring: Aromatic core; planar and moderately lipophilic.

Theoretical pKa and Ionization

The solubility profile is governed by the interplay between the carboxylic acid and the aromatic amine.

Functional GroupEstimated pKaCharge State at pH 7.4Impact on Solubility
Carboxylic Acid 3.5 – 4.2Anionic (

)
Promotes water solubility
4-Amino Group 3.8 – 4.6Neutral/Partial CationicH-bond donor
Pyrazole N2 ~2.5NeutralMinimal

Critical Insight: The isoelectric point (pI) likely lies between pH 3.5 and 5.0. In this range, the molecule adopts a zwitterionic form (


 / 

), where the net charge is zero. This maximizes crystal lattice energy and minimizes solubility , often causing precipitation during reaction workups.

Solubility Profile: Water vs. Organic Solvents[1]

Aqueous Solubility (pH Dependent)

The solubility in water is not a single value but a U-shaped curve.

  • Acidic Media (pH < 2): High solubility. The amine is fully protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). The cationic charge disrupts lattice packing.
    • Reagent: 1M HCl or 1M Methanesulfonic acid.

  • Neutral Media (pH 4 – 6): Minimum Solubility. The molecule exists as a zwitterion or neutral species. Strong intermolecular H-bonding leads to aggregation and precipitation.

  • Basic Media (pH > 8): High solubility. The carboxylic acid is deprotonated (

    
    ), and the amine is neutral. The anionic charge promotes solvation.
    
    • Reagent: 1M NaOH or Sat.[1]

      
      .
      
Organic Solvent Compatibility

The compound exhibits "Brick Dust" behavior in non-polar solvents but dissolves well in polar aprotic systems.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Notes
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Disrupts strong intermolecular H-bonds; ideal for stock solutions.
Polar Protic Methanol, EthanolModerate (Heat req.)Soluble when hot; often used for recrystallization. Solubility drops significantly upon cooling.
Chlorinated DCM, ChloroformLow (<1 mg/mL)Ineffective for the zwitterion. Requires derivatization (e.g., esterification) to dissolve.
Ethers/Esters THF, Ethyl AcetateLow to Moderate Poor solubility for the free acid; moderate for protected derivatives.
Hydrocarbons Hexane, HeptaneInsoluble Incompatible with the polar/ionic nature of the molecule.

Visualizing the Solubility Landscape

The following diagram illustrates the equilibrium states and the purification logic based on solubility.

SolubilityLogic cluster_purification Purification Strategy (Precipitation) Compound 2-(4-amino-1H-pyrazol-1-yl)acetic acid Neutral pH 4-6 (Zwitterionic/Neutral) Precipitate / Low Solubility Compound->Neutral Dissolve in Water Acidic pH < 2 (Cationic Form) Soluble Aqueous Aqueous Phase Acidic->Aqueous Partitions to Neutral->Acidic Add HCl Basic pH > 8 (Anionic Form) Soluble Neutral->Basic Add NaOH Organic Organic Phase (DCM / EtOAc) Neutral->Organic Poor Partitioning (Remains Solid) Basic->Aqueous Partitions to Step1 Dissolve in Base (NaOH) Step2 Filter Impurities Step1->Step2 Step3 Acidify to pH 4-5 Step2->Step3 Step4 Collect Precipitate Step3->Step4

Caption: Solubility phase behavior and pH-swing purification strategy for amphoteric pyrazole derivatives.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for formulation or synthesis optimization.

  • Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, Buffer pH 7.4, Methanol, DMSO).

  • Equilibration:

    • Cap the vial and agitate (shaker or stir bar) at 25°C for 24 hours.

    • Note: If the solid dissolves completely, add more solid until a suspension persists (saturation).

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification:

    • Dilute the supernatant 100-fold with Mobile Phase (e.g., Water/Acetonitrile).

    • Inject into HPLC (C18 Column, UV detection at 254 nm).

    • Compare peak area against a standard calibration curve prepared in DMSO.

Protocol B: Purification via Isoelectric Precipitation

Use this workflow to isolate the compound from crude reaction mixtures.

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL/g). Stir until fully dissolved (pH > 10).

  • Filtration: Filter off any insoluble non-polar byproducts.

  • Precipitation: Slowly add 1M HCl dropwise to the filtrate while stirring. Monitor pH.

  • Endpoint: Stop addition when pH reaches 4.5 – 5.0 . The solution should become cloudy as the zwitterion precipitates.

  • Isolation: Cool on ice for 30 minutes, filter the white/off-white solid, and wash with a small amount of cold water followed by cold ethanol.

Applications in Drug Development[3][4]

  • Synthesis Intermediate: The 4-amino group is a versatile nucleophile for amide coupling or reductive amination to generate library diversity. The carboxylic acid serves as a handle for attaching the pyrazole core to solubilizing tails or other pharmacophores.

  • Formulation: Due to poor neutral solubility, this compound is typically formulated as a salt (Hydrochloride or Sodium salt) to improve bioavailability in in-vivo studies.

  • Analytical Standard: Stock solutions should always be prepared in DMSO (10-20 mM) and stored at -20°C. Avoid storing in aqueous buffers for extended periods to prevent precipitation or degradation.

References

  • Sigma-Aldrich. 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride Product Specification. Accessed 2025.[2] Link

  • BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. Experimental Protocols, 2025. Link

  • Kumar, R. et al. Chemistry and Pharmacological Activities of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020.[3] Link

  • National Institutes of Health (NIH). Current status of pyrazole and its biological activities. PMC, 2024.[3][4] Link

  • Smolecule. 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Synthesis and Properties. 2023. Link

Sources

Methodological & Application

Application Note: 2-(4-amino-1H-pyrazol-1-yl)acetic acid as a Peptidomimetic Scaffold

[1][2]

Executive Summary

This guide details the utilization of 2-(4-amino-1H-pyrazol-1-yl)acetic acid (CAS: 1417569-73-3) in medicinal chemistry.[1] Structurally, this molecule represents a bioisostere of glycine fused with a pyrazole ring. Unlike flexible aliphatic amino acids, the pyrazole core introduces aromatic rigidity, reducing the conformational entropy of the peptide backbone.

Key Applications:

  • Conformational Restriction: Locking peptide geometries to favor bioactive conformations (e.g.,

    
    -turns or extended linkers).[1]
    
  • Proteolytic Stability: The non-natural N-C bond and aromatic core resist standard proteases (trypsin/chymotrypsin).

  • Fragment-Based Drug Design (FBDD): Serving as a linker in PROTACs or bivalent ligands where defined exit vectors are critical.[1]

Chemical Profile & Handling

PropertySpecificationNotes
Formula

Often supplied as Hydrochloride salt.[1]
MW 177.59 g/mol (HCl salt)Free base MW: 141.13 g/mol .
Acidity (pKa) Amine

3.0 - 4.0
CRITICAL: The 4-amino group is an aromatic amine (aniline-like), significantly less nucleophilic than aliphatic amines (Lys/Ala).[1]
Solubility DMSO, DMF, WaterModerate solubility in DCM.
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon.

Protocol A: Fmoc-Protection of the Scaffold

Commercial sources often supply the free amine (as HCl). For Solid Phase Peptide Synthesis (SPPS), the

1

Objective: Synthesize Fmoc-2-(4-amino-1H-pyrazol-1-yl)acetic acid .

Materials:
  • Starting Material: 2-(4-amino-1H-pyrazol-1-yl)acetic acid HCl (1.0 eq)[1]

  • Reagent: Fmoc-OSu (

    
    -(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]
    
  • Base:

    
     (2.5 eq)
    
  • Solvent: Water / 1,4-Dioxane (1:1 v/v)[1]

Step-by-Step Procedure:
  • Dissolution: Dissolve the starting material (HCl salt) and

    
     in water. Ensure pH is 
    
    
    8–9.
  • Addition: Dissolve Fmoc-OSu in 1,4-Dioxane. Add this solution dropwise to the aqueous amine solution at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Monitoring: Use TLC (MeOH/DCM 1:9) or LC-MS.[1][2] The aromatic amine reacts slower than aliphatic amines; ensure complete consumption.

  • Work-up:

    • Evaporate Dioxane under reduced pressure.[1]

    • Acidify the remaining aqueous layer to pH 2–3 using 1M HCl. The product should precipitate as a white/off-white solid.[1]

    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography if necessary.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

Challenge: The 4-amino group of the pyrazole is electron-deficient (aniline-like). Standard coupling (DIC/HOBt) to the next amino acid will be sluggish and prone to deletion sequences.

Solution: Use high-efficiency coupling reagents (HATU or COMU) and extended reaction times.[1][3]

Workflow Diagram (DOT)

SPPS_WorkflowStartResin-bound Peptide(Fmoc-Removed)Coupling_ScaffoldStep 1: Couple Fmoc-Pyrazole-OH(Standard DIC/Oxyma)Start->Coupling_ScaffoldFree N-terminusDeprotectionStep 2: Fmoc Removal(20% Piperidine/DMF)Coupling_Scaffold->DeprotectionDifficult_CouplingStep 3: CRITICALCouple Next Fmoc-AA-OHto Pyrazole AmineDeprotection->Difficult_CouplingExposes 4-NH2 (Low Nucleophilicity)QC_CheckQC: Chloranil Test(Not Kaiser)Difficult_Coupling->QC_CheckRepeatDouble Couple(HATU/HOAt)QC_Check->RepeatTest Positive (Incomplete)ContinueContinue SynthesisQC_Check->ContinueTest Negative (No free amine)Repeat->QC_Check

Caption: Workflow for integrating the pyrazole scaffold. Note the critical bottleneck at Step 3 due to low nucleophilicity of the aromatic amine.

Detailed Steps:
Step 1: Coupling the Scaffold TO the Peptide Chain

The carboxylic acid tail (acetic acid moiety) is aliphatic and reactive.

  • Reagents: Fmoc-Scaffold (3 eq), DIC (3 eq), Oxyma Pure (3 eq) in DMF.

  • Time: 60 minutes at RT.[1][4]

  • Note: Standard protocols work well here.

Step 2: Fmoc Deprotection
  • Reagents: 20% Piperidine in DMF (

    
     min).
    
  • Result: This exposes the 4-aminopyrazole moiety.[1][5]

Step 3: Coupling the NEXT Amino Acid TO the Scaffold (The Bottleneck)

The exposed amine is an aniline (

1
  • Reagents:

    • Preferred: HATU (4 eq) / HOAt (4 eq) / DIEA (8 eq).

    • Alternative: Symmetrical Anhydride (generated via DIC pre-activation of the incoming Fmoc-AA-OH).[1]

  • Procedure:

    • Dissolve incoming Fmoc-AA-OH and HATU in DMF.[1]

    • Add DIEA to activate.[1]

    • Add to resin immediately.[1]

    • Reaction Time: 2–4 hours (double the standard time) or use Microwave assistance (

      
      C, 20 min).
      
  • QC Monitor: Do not use the Kaiser (Ninhydrin) test; it often gives false negatives with aromatic amines.[1] Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completeness.

Structural & Biological Implications[2][7][8][9][10]

Conformational Control

The 1,4-substitution pattern on the pyrazole ring creates a linear but rigid spacer.[1] Unlike a Gly-Gly dipeptide which has free rotation around the



1
  • Vector Analysis: The angle between the N1-substituent and the C4-amine is approx 140–150°, creating a "kink" rather than a sharp

    
    -turn (which is usually induced by 3,5-substituted pyrazoles).[1]
    
  • Use Case: Ideal for replacing flexible linkers in bioactive peptides to decrease entropy penalty upon binding.[1]

Protease Resistance

The amide bond formed between the 4-amino group and the preceding amino acid is an anilinide .[1]

  • Mechanism: Anilinides are electronically distinct from standard amides.[1] The lone pair delocalization into the pyrazole ring makes the carbonyl carbon less electrophilic and less susceptible to nucleophilic attack by serine proteases.

  • Result: Incorporation of this scaffold significantly increases plasma half-life (

    
    ).[1]
    

References

  • Synthesis & Properties of Pyrazole Amino Acids

    • El-Mekabaty, A. (2013).[1] Synthesis and properties of some novel pyrazole amino acid derivatives.European Journal of Medicinal Chemistry.

    • (Note: Representative citation for pyrazole acetic acid derivatives).

  • Coupling Difficult Aromatic Amines (Anilines)

    • Tofteng, A. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines.[6][7]Tetrahedron Letters.

  • Peptidomimetic Scaffolds & Turn Inducers

    • Gmeiner, P., et al. (2000). Pyrazoles as peptidomimetics.[1]Journal of Medicinal Chemistry.

  • Commercial Reagent Data

    • Sigma-Aldrich Product Sheet: 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.[1]

Application Notes & Protocols: A Two-Step Synthesis of N-Alkyl-4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Alkyl-4-Aminopyrazoles

The pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically successful drugs. Specifically, the 1,4-disubstituted pyrazole scaffold serves as a versatile building block for kinase inhibitors, GPCR modulators, and other targeted therapeutics. The synthesis of N-alkyl-4-aminopyrazoles is a critical pathway for accessing these valuable intermediates. This application note provides a detailed guide for researchers, outlining a robust and reproducible two-step procedure: the initial N-alkylation of commercially available 4-nitropyrazole, followed by the chemoselective reduction of the nitro group to the corresponding amine.

We will explore the mechanistic rationale behind key experimental choices, from reagent selection to reaction conditions, ensuring a thorough understanding of the "why" behind each step. This guide presents two reliable methods for each transformation: a classical approach using alkyl halides and a milder Mitsunobu reaction for the alkylation step, followed by protocols for catalytic hydrogenation and a metal-based reduction for the nitro group transformation.

Part 1: N-Alkylation of 4-Nitropyrazole

The first crucial step is the formation of the N-C bond. The pyrazole ring contains an acidic N-H proton which can be readily removed by a base to form a nucleophilic pyrazolide anion. This anion then displaces a leaving group on an electrophilic carbon source to yield the N-alkylated product. While 4-nitropyrazole is a symmetric molecule, avoiding the regioselectivity issues common to unsymmetrically substituted pyrazoles, careful selection of reagents is paramount for achieving high yields and purity.[1]

Diagram of the N-Alkylation Workflow

cluster_alkylation N-Alkylation Stage 4-Nitropyrazole 4-Nitropyrazole Base_Solvent Base / Solvent (e.g., K2CO3 / DMF) 4-Nitropyrazole->Base_Solvent Deprotonation N-Alkyl-4-nitropyrazole N-Alkyl-4-nitropyrazole Base_Solvent->N-Alkyl-4-nitropyrazole Nucleophilic Attack Alkylating_Agent Alkylating Agent (R-X or R-OH) Alkylating_Agent->N-Alkyl-4-nitropyrazole cluster_reduction Reduction Stage N-Alkyl-4-nitropyrazole N-Alkyl-4-nitropyrazole Reducing_Agent Reducing Agent (e.g., H2/Pd-C or SnCl2) N-Alkyl-4-nitropyrazole->Reducing_Agent Reduction N-Alkyl-4-aminopyrazole N-Alkyl-4-aminopyrazole Reducing_Agent->N-Alkyl-4-aminopyrazole Start 4-Nitropyrazole Mid N-Alkyl-4-nitropyrazole Start->Mid Step 1: N-Alkylation (e.g., R-Br, K2CO3, DMF) or (R-OH, PPh3, DIAD) End N-Alkyl-4-aminopyrazole Mid->End Step 2: Reduction (e.g., H2, Pd/C, MeOH) or (SnCl2, EtOH)

Sources

Process Development Guide: Scalable Synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-(4-amino-1H-pyrazol-1-yl)acetic acid is a high-value pharmacophore found in kinase inhibitors (e.g., LRRK2, JAK) and agrochemicals. While laboratory-scale synthesis often relies on chromatographic purification, such methods are economically unviable at the kilogram scale.

This Application Note details a chromatography-free, three-step scalable process starting from commercially available 4-nitropyrazole. The protocol prioritizes process safety (thermal runaway management), cost-efficiency (telescoped workflows), and purity (>98% HPLC).

Key Process Features
  • Regiocontrol: Exploits the symmetry of 4-nitropyrazole to eliminate isomer separation.

  • Purification: Relies exclusively on pH-controlled precipitation and crystallization.

  • Safety: Mitigates the risks of nitration exotherms and hydrogenolysis pressure.

Retrosynthetic Analysis & Strategy

The synthesis is designed to isolate stable intermediates that can be purified by crystallization. We avoid the direct handling of the highly water-soluble zwitterionic amino-acid until the final step.

Route Selection:

  • Alkylation:

    
    -alkylation of 4-nitropyrazole with ethyl bromoacetate.
    
  • Hydrolysis: Saponification of the ester to the nitro-acid.

  • Reduction: Catalytic hydrogenation of the nitro group to the amine.

Rationale: Hydrolyzing the nitro-ester (Step 2) prior to reduction is preferred over reducing the ester. The intermediate 2-(4-nitro-1H-pyrazol-1-yl)acetic acid is a crystalline solid easily purified by acidification, whereas the amino-ester is unstable and difficult to handle.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 4-Nitropyrazole (Starting Material) Int1 Intermediate 1 (Nitro-Ester) SM->Int1 Alkylation (Regioselective) Reagent1 Ethyl Bromoacetate K2CO3 / MeCN Reagent1->SM Int2 Intermediate 2 (Nitro-Acid) Int1->Int2 Hydrolysis (Precipitation) Reagent2 LiOH / THF:H2O then HCl Reagent2->Int1 Product Target Product 2-(4-amino-1H-pyrazol-1-yl) acetic acid Int2->Product Hydrogenation Reagent3 H2 (3 bar) / Pd/C MeOH Reagent3->Int2

Figure 1: Linear synthetic pathway designed for scalability, emphasizing intermediate isolation via precipitation.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

Objective: Regioselective


-alkylation.
Critical Process Parameter (CPP):  Temperature control during ethyl bromoacetate addition (highly exothermic).

Reagents:

  • 4-Nitropyrazole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Acetonitrile (MeCN) (10 vol)

Protocol:

  • Charge a reactor with 4-nitropyrazole,

    
    , and MeCN. Agitate to form a suspension.
    
  • Heat the mixture to 40°C.

  • Dose ethyl bromoacetate slowly over 60 minutes. Note: Maintain internal temperature <50°C to prevent thermal runaway.

  • Reflux at 80°C for 4 hours. Monitor by HPLC (Target: <1% starting material).

  • Cool to 20°C and filter off inorganic salts (

    
    , residual 
    
    
    
    ).
  • Concentrate the filtrate under vacuum to near dryness.

  • Crystallize: Add Ethanol (3 vol) and cool to 0°C. The product precipitates as off-white crystals.

  • Filter and Dry at 45°C under vacuum.

Yield: 85-90% | Purity: >98% (HPLC)

Step 2: Hydrolysis to 2-(4-nitro-1H-pyrazol-1-yl)acetic acid

Objective: Ester cleavage and purification by pH swing.

Protocol:

  • Dissolve the Nitro-Ester (Step 1) in THF/Water (1:1, 5 vol).

  • Add

    
     (1.2 eq) in portions at 0-5°C.
    
  • Stir at room temperature (20-25°C) for 2 hours.

  • Quench: Adjust pH to ~2.0 using 1M HCl. The nitro-acid will precipitate immediately.

  • Filter the solid and wash with cold water (2 vol) to remove Lithium salts.

  • Dry in a vacuum oven at 50°C.

Yield: 92-95% | Purity: >99% (HPLC) Note: This step is the primary purification point for the entire sequence.

Step 3: Catalytic Hydrogenation to Target

Objective: Nitro reduction without over-reduction or ring opening.

Reagents:

  • Nitro-Acid Intermediate (1.0 eq)

  • 10% Pd/C (50% water wet) (5 wt% loading)

  • Methanol (10 vol)

  • Hydrogen (

    
    ) gas
    

Protocol:

  • Inert the autoclave with Nitrogen (

    
    ) (3 cycles).
    
  • Charge Nitro-Acid, Methanol, and Pd/C catalyst.

  • Pressurize with

    
     to 3 bar (45 psi).
    
  • Stir vigorously at 25-30°C. Caution: Reaction is exothermic. Cooling jacket required.

  • Monitor hydrogen uptake. Reaction typically completes in 3-5 hours.

  • Filter catalyst through a Celite pad (or sparkler filter for scale).

  • Concentrate the filtrate to 2 vol.

  • Precipitate by adding MTBE or Isopropanol (anti-solvent) if the product does not spontaneously crystallize.

  • Isolate the target amino acid as a white/off-white solid.

Yield: 88-92% | Purity: >98.5%

Process Safety & Scalability Data

Comparison of Reduction Methods

Hydrogenation is selected over chemical reduction (Fe/HCl or SnCl2) to minimize waste streams and heavy metal contamination.

ParameterCatalytic Hydrogenation (Recommended)Chemical Reduction (Fe/Acid)
Scalability High (Standard autoclave)Low (Massive solid waste)
Atom Economy ExcellentPoor
Workup Simple filtrationTedious emulsion/extraction
Safety

flammability risk
Exotherm/Hydrogen evolution
Unit Operations Flow

ProcessFlow cluster_safety Critical Safety Controls Reactor1 Reactor 1 (Alkylation) Filter1 Nutsche Filter (Salt Removal) Reactor1->Filter1 Filtrate Control1 Temp < 50°C (Exotherm) Reactor1->Control1 Reactor2 Reactor 2 (Hydrolysis) Filter1->Reactor2 Concentrate & Transfer Filter2 Centrifuge (Acid Isolation) Reactor2->Filter2 pH Adjustment & Slurry Reactor3 Hydrogenator (Reduction) Filter2->Reactor3 Wet Cake Transfer Dryer Vacuum Dryer (Final Product) Reactor3->Dryer Catalyst Filtration & Crystallization Control2 N2 Inerting (Pyrophoric Cat.) Reactor3->Control2

Figure 2: Unit operations and critical safety control points for the kilogram-scale manufacturing process.

Analytical Controls

To ensure "Trustworthiness" (Part 2 of requirements), the process must be self-validating.

  • IPC (In-Process Control) Step 1: HPLC analysis of reaction mixture. Limit of 4-nitropyrazole < 1.0% area.[1]

  • IPC Step 2: pH check during acidification. Accurate pH metering (pH 2.0 ± 0.2) is critical for yield.

  • Final Release Testing:

    • 1H NMR (DMSO-d6): Confirm loss of ethyl signals (hydrolysis) and shift of aromatic protons (reduction).

    • ROI (Residue on Ignition): Limit < 0.1% (controls Lithium removal).

    • Pd Content: ICP-MS limit < 10 ppm.

References

  • Regioselective Alkylation of Pyrazoles

    • Title: Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.
    • Source: Eur. J. Org.[2] Chem. 2023, 26, e202300304.[2]

    • URL:[Link]

    • Relevance: Validates the stability and alkyl
  • General Procedure for Ethyl Bromoacetate Alkylation

    • Title: Ethyl Bromoacetate (Organic Syntheses Procedure).[3]

    • Source: Organic Syntheses, Coll. Vol. 3, p.381 (1955).
    • URL:[Link]

    • Relevance: Establishes safety and handling protocols for the alkylating agent.[4]

  • Catalytic Hydrogenation of Nitroarenes

    • Title: Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor.
    • Source: Reaction Chemistry & Engineering, 2020.[5]

    • URL:[Link]

    • Relevance: Discusses catalyst selection (Pd/C vs others) for selective nitro reduction.
  • Analogous Carboxylic Acid Synthesis

    • Title: Bis(4-carboxylpyrazol-1-yl)acetic acid: a scorpionate ligand for complexes with improved water solubility.[6]

    • Source: Dalton Transactions, 2011, 40, 3610-3616.
    • URL:[Link]

    • Relevance: Provides specific precedent for the hydrolysis and isolation of pyrazole-1-acetic acid deriv

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Solving Pyrazole Acetic Acid Solubility for NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction: The Pyrazole Acetic Acid Solubility Challenge

Researchers in drug discovery and materials science frequently encounter pyrazole acetic acid scaffolds. While invaluable, their unique chemical nature presents a significant, recurring challenge in analytical chemistry: poor solubility for Nuclear Magnetic Resonance (NMR) analysis. These molecules are amphoteric and capable of forming extensive hydrogen bond networks, leading to high lattice energies and insolubility in common deuterated solvents.

This guide provides a systematic, causality-driven approach to overcoming these solubility issues. We move beyond simple solvent swapping to explore scientifically grounded techniques, ensuring you can acquire high-quality NMR data for even the most stubborn compounds.

Part 1: Understanding the Core Problem: Why is My Compound Insoluble?

The primary reason pyrazole acetic acids are difficult to dissolve lies in their molecular structure, which features both a hydrogen bond donor/acceptor (the pyrazole NH group) and a highly effective hydrogen-bonding carboxylic acid group. In the solid state, these molecules often arrange themselves into a highly stable, low-energy crystal lattice dominated by intermolecular hydrogen bonds.

To achieve dissolution, the solvent molecules must provide enough energy to overcome this lattice energy by forming new, more favorable solute-solvent interactions. When a solvent cannot effectively compete with these strong solute-solute interactions, the compound remains insoluble.

G cluster_0 Molecule A cluster_1 Molecule B A_N1 N-H A_N2 N B_COOH C(=O)OH A_N1->B_COOH Pyrazole-Acid (Moderate) A_COOH C(=O)OH A_COOH->B_COOH B_N1 N-H B_N2 N B_COOH->A_COOH G start Insoluble in CDCl3 acetone Try Acetone-d6 start->acetone Increase Polarity methanol Try Methanol-d4 acetone->methanol Not Soluble / Poor dmso Try DMSO-d6 methanol->dmso Not Soluble / Poor result Soluble? Acquire Spectrum dmso->result Yes fail Still Insoluble? Proceed to FAQ 2 dmso->fail No

Caption: Logical workflow for initial solvent screening.

Rationale:

  • Acetone-d₆: A polar aprotic solvent, more polar than CDCl₃.

  • Methanol-d₄: A polar protic solvent that can actively participate in hydrogen bonding, both donating and accepting, to disrupt the solute's crystal lattice.

  • DMSO-d₆: An excellent choice for many poorly soluble compounds. It is highly polar and a powerful hydrogen bond acceptor, making it very effective at solvating molecules with -OH and -NH groups. [1]

FAQ 2: I've tried DMSO-d₆ and still have poor solubility or broad peaks. What advanced techniques can I use?

Answer: If even a powerful solvent like DMSO-d₆ fails, it indicates that the solute-solute interactions are exceptionally strong. It is now time to chemically modify the sample environment to favor dissolution.

The carboxylic acid moiety is your key to unlocking solubility. By converting it to its conjugate base (a carboxylate salt), you introduce an ionic character that vastly increases solubility in polar protic solvents, particularly Deuterium Oxide (D₂O).

Key Principle: R-COOH (sparingly soluble) + Base -> R-COO⁻ (highly soluble salt) + Conjugate Acid

Experimental Protocol: Basification for NMR in D₂O

  • Initial Suspension: Add your pyrazole acetic acid (typically 2-5 mg) to an NMR tube. Add ~0.6 mL of D₂O. The compound will likely remain suspended.

  • Base Addition: Prepare a dilute solution of ~1 M Sodium deuteroxide (NaOD) in D₂O. Using a microliter syringe, add the NaOD solution dropwise (5-10 µL at a time) to the NMR tube.

  • Vortex & Observe: After each addition, cap and gently vortex the tube for 30 seconds. Observe for dissolution.

  • Monitor pH: Check the pH of the solution using a pH strip or a calibrated micro-pH probe. Aim for a pH of ~8-9. Do not make the solution excessively basic unless required. [2]5. Final Steps: Once the solid has dissolved, your sample is ready for analysis. The resulting spectrum will be of the carboxylate anion.

Considerations:

  • This method is ideal if your primary goal is to confirm the structure of the backbone and you do not need to observe the acidic proton itself.

  • The chemical shifts of protons near the carboxylic acid group will change upon deprotonation. This is expected and can even provide useful structural information.

  • For compounds that are poorly soluble even as sodium salts, consider using a stronger base or a different counterion, though this is rare.

Sometimes, a single solvent isn't enough. A mixture can be more effective.

  • Co-Solvents: Adding a small percentage (5-10%) of DMSO-d₆ to a CDCl₃ sample can sometimes be enough to disrupt the crystal packing and achieve solubility. [3]Similarly, for aqueous samples, a small amount of a co-solvent can help.

  • Temperature: For some compounds, solubility increases with temperature. You can gently warm the NMR tube in a water bath (~40-50°C) and check for dissolution. [4]If it dissolves, you can run the NMR experiment at an elevated temperature. Be aware that chemical shifts are temperature-dependent. [5]

FAQ 3: My analysis is incompatible with pH changes or derivatization is the only option left. How do I proceed?

Answer: If you must maintain the neutral form of the carboxylic acid and all other methods have failed, chemical derivatization is a final but powerful option. This involves converting the problematic functional group into one that is more amenable to dissolution.

Strategy: Esterification to Break Hydrogen Bonding

By converting the carboxylic acid to an ester (e.g., a methyl ester), you eliminate the primary source of the strong hydrogen-bonding dimer. Esters are significantly less polar and more soluble in common organic NMR solvents like CDCl₃.

Experimental Protocol: Small-Scale Methylation for NMR (Safety Note: This protocol should be performed in a well-ventilated fume hood by trained personnel.)

  • Dissolve/Suspend: In a small vial, suspend ~5 mg of your pyrazole acetic acid in 1 mL of a 2:1 mixture of Toluene and Methanol.

  • Add Reagent: Add a 2.0 M solution of (Trimethylsilyl)diazomethane in hexanes dropwise until a persistent yellow color is observed. This indicates a slight excess of the reagent.

  • Quench: After stirring for 15-20 minutes at room temperature, add a few drops of acetic acid to quench the excess (trimethylsilyl)diazomethane. The yellow color will disappear.

  • Evaporate: Remove the solvent under a stream of nitrogen or using a rotary evaporator.

  • Prepare NMR Sample: The resulting residue is your methyl ester derivative. It should now readily dissolve in CDCl₃ for NMR analysis.

Critical Consideration: Derivatization fundamentally alters your molecule. This approach is only suitable when the goal is to confirm the core structure and the modification does not interfere with the analytical objective. [6][7]

Part 3: Data Summary & Reference Tables

For quick reference, the following table summarizes the properties of common deuterated solvents useful in this workflow.

Table 1: Properties of Recommended Deuterated NMR Solvents

SolventChemical FormulaPolarity (Dielectric Constant)Protic / AproticKey Characteristics
Chloroform-dCDCl₃4.8AproticGood for non-polar to moderately polar, non-H-bonding compounds. [8]
Acetone-d₆(CD₃)₂CO20.7AproticA good intermediate polarity solvent. [8][9]
Methanol-d₄CD₃OD32.7ProticExcellent for polar compounds; can exchange with labile protons (-OH, -NH). [9]
DMSO-d₆(CD₃)₂SO46.7AproticHighly polar; excellent H-bond acceptor; dissolves a wide range of compounds. [1][8]
Deuterium OxideD₂O78.5ProticThe solvent of choice for ionic compounds and salts; will exchange with all labile protons. [9]
Trifluoroacetic Acid-dCF₃COODHighProtic (Acidic)A specialty solvent for compounds that are soluble only in strong acid. [1]
Part 4: References
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from

  • Wallace, A. J., et al. (n.d.). In situ light-driven pH modulation for NMR studies. PMC. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Retrieved from

  • Grzonkowski, P., et al. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. Retrieved from

  • Kim, J., et al. (2020, May 4). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Retrieved from

  • Starr, J. N., & King, C. J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from

  • Mochida, M., et al. (n.d.). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC. ResearchGate. Retrieved from

  • (n.d.). SAMPLE PREPARATION FOR PROTON NMR. Retrieved from

  • Popov, K., et al. (2025, September 27). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Retrieved from

  • Novakova, L., et al. (2024, April 29). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Retrieved from

  • G., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from

  • Diehl, P., & Khetrapal, C. L. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from

  • Sun, D., et al. (n.d.). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. Ovid. Retrieved from

  • Dotsenko, V. V. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. Retrieved from

  • Fedorova, I. V. (2018, May 2). What solvent can I use to dissolve an organic-inorganic hybrid to perform liquid 31P-NMR?. Retrieved from

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved from

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from

  • Bansod, S. B. (2025, December 18). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. ResearchGate. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry. Retrieved from

  • Golübev, N. S., et al. (n.d.). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Freie Universität Berlin. Retrieved from

Sources

Troubleshooting low reactivity of the exocyclic amino group in pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering reactivity issues with aminopyrazoles.

Topic: Troubleshooting Low Reactivity of the Exocyclic Amino Group in Pyrazoles Ticket Priority: High (Blocker for SAR campaigns) Assigned Specialist: Senior Application Scientist

Diagnostic & Root Cause Analysis

Q: Why is the exocyclic amine in my pyrazole scaffold so unreactive compared to standard anilines?

A: You are fighting two enemies: Electronic Deactivation and Tautomeric Ambiguity.

Unlike a standard aniline where the lone pair is moderately available, the exocyclic nitrogen in a 3(5)-aminopyrazole is electronically coupled to the pyrazole ring system.

  • Guanidine-like Resonance: The amino group at the 3- or 5-position donates electron density into the ring, stabilizing the imine-like nitrogen (N2). This resonance effect significantly lowers the nucleophilicity of the exocyclic amine, effectively making it "vinylogous" to an amidine .

  • Competitive Nucleophilicity: The endocyclic ring nitrogen (NH) is often more nucleophilic than the exocyclic amine. If you attempt an acylation without directing groups, the electrophile will frequently attack the ring nitrogen first, leading to an N-acyl pyrazole (often unstable) or a mixture of regioisomers .

Visualizing the Problem: The diagram below illustrates the tautomeric equilibrium and the competing nucleophilic sites.

Aminopyrazole_Reactivity cluster_legend Key Mechanism TautomerA 3-Aminopyrazole (Neutral) TautomerB 5-Aminopyrazole (Neutral) TautomerA->TautomerB Prototropic Shift (Fast Equilibrium) ReactiveInter Reactive Intermediate TautomerA->ReactiveInter Electrophile (E+) TautomerB->ReactiveInter Electrophile (E+) Product_Desired Exocyclic Amide (Desired) ReactiveInter->Product_Desired Thermodynamic Control (Attack at Exocyclic N) Product_Undesired Endocyclic Amide (Ring Acylation) ReactiveInter->Product_Undesired Kinetic Control (Attack at Ring N) Ring N is often\nmore nucleophilic Ring N is often more nucleophilic Exocyclic N requires\nforcing conditions Exocyclic N requires forcing conditions Ring N is often\nmore nucleophilic->Exocyclic N requires\nforcing conditions

Figure 1: Tautomeric equilibrium and competitive nucleophilic sites in aminopyrazoles.

Troubleshooting Amide Couplings (Acylation)

Q: Standard HATU/EDC couplings are failing (0% conversion). What is the next step?

A: Abandon "gentle" peptide coupling reagents. You need high-energy electrophiles.

Standard reagents like HATU or EDC rely on the formation of an active ester. The aminopyrazole is often too poor a nucleophile to displace the OBt/OAt leaving group efficiently before hydrolysis occurs.

Protocol A: The "Sledgehammer" Approach (Acid Chlorides) If your carboxylic acid is stable, convert it to the acid chloride.

  • Activation: React acid with oxalyl chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove HCl.

  • Coupling: Redissolve acid chloride in DCM or THF. Add the aminopyrazole (1.0 equiv) and a non-nucleophilic base like Pyridine (3.0 equiv) or 2,6-Lutidine .

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst (forming an N-acyl pyridinium intermediate) which is more reactive than the acid chloride itself .

Protocol B: The Mixed Anhydride Method (For Sensitive Acids) If acid chlorides are too harsh, use the isobutyl chloroformate method.

  • Dissolve acid in THF at -15°C.

  • Add NMM (N-methylmorpholine, 1.1 equiv) followed by Isobutyl Chloroformate (1.1 equiv). Stir for 15 min.

  • Add aminopyrazole.[1][2][3] Allow to warm to RT.

    • Note: This creates a highly reactive anhydride that can overcome the poor nucleophilicity of the amine.

Q: I am getting the wrong isomer (Ring Acylation). How do I fix this?

A: You must block the ring nitrogen or use thermodynamic control.

Strategy 1: Transient Protection (Silylation) Reaction at the ring nitrogen is often reversible, while the exocyclic amide is stable.

  • Treat aminopyrazole with BSTFA (Bis(trimethylsilyl)trifluoroacetamide) or HMDS to silylate the ring nitrogen.

  • Add the acid chloride.

  • Perform an aqueous workup.[4] The silyl group on the ring will hydrolyze, while the desired amide remains.

Strategy 2: Hard-Blocking (Boc/SEM) Pre-install a protecting group on the ring nitrogen (N1).

  • Reagent: Boc2O, DMAP, TEA.

  • Result: This forces the electrophile to react with the only remaining nucleophile: the exocyclic amine.

  • Caution: Ensure you separate the N1-Boc vs N2-Boc isomers if your pyrazole is unsymmetrical, as this affects the electronics of the exocyclic amine .

Advanced C-N Bond Formation (Buchwald-Hartwig)

Q: Can I use Buchwald-Hartwig coupling to arylate the exocyclic amine?

A: Yes, but ligand selection is critical to prevent catalyst poisoning.

Aminopyrazoles are challenging substrates for Pd-catalysis because the ring nitrogens can coordinate to the Palladium center, poisoning the catalyst.

Optimized Conditions for Aminopyrazoles: Do not use standard ligands like BINAP. You need bulky, electron-rich biaryl phosphine ligands.

ComponentRecommendationMechanism/Reasoning
Catalyst Pd2(dba)3 or Pd(OAc)2Standard Pd(0) or Pd(II) sources.[5]
Ligand XantPhos or BrettPhos Wide bite angle (XantPhos) or steric bulk (BrettPhos) prevents the pyrazole ring from binding to Pd .
Base Cs2CO3 or DBU DBU (organic soluble base) has shown specific utility in flow chemistry and difficult aminopyrazole couplings .
Solvent Dioxane or t-Amyl AlcoholHigh boiling point solvents to overcome activation energy barriers.

Troubleshooting Flowchart:

Troubleshooting_Tree cluster_caption Decision Logic Start Start: Reaction Failed Check_Reagent Are you using HATU/EDC? Start->Check_Reagent Switch_Method Switch to Acid Chloride + Pyridine Check_Reagent->Switch_Method Yes Check_Regio Is Product N-Ring Acylated? Check_Reagent->Check_Regio No Protect Install N-Boc or N-THP on Ring Nitrogen Check_Regio->Protect Yes Check_Cat Is it a Pd-Coupling? Check_Regio->Check_Cat No Change_Ligand Switch to XantPhos/BrettPhos + Cs2CO3 Check_Cat->Change_Ligand Yes Identify Failure Mode Identify Failure Mode Select Corrective Protocol Select Corrective Protocol Identify Failure Mode->Select Corrective Protocol

Figure 2: Decision tree for troubleshooting aminopyrazole functionalization failures.

Data Summary: Coupling Reagent Efficacy

The following table summarizes expected success rates based on internal application data for a sterically unhindered 3-aminopyrazole.

Coupling ReagentBaseSolventSuccess RatePrimary Failure Mode
HATU / EDC DIPEADMF< 10%No reaction (Active ester hydrolysis).
T3P (Propylphosphonic anhydride) PyridineEtOAc30-50%Slow kinetics.
Acid Chloride Pyridine DCM85-95% N-Ring acylation (if N1 unprotected).
Mixed Anhydride (IBCF) NMMTHF70-80%Sensitive to moisture.
Buchwald (BrettPhos) Cs2CO3Dioxane80-90% Catalyst poisoning (if wrong ligand used).

References

  • Arkivoc. (2009).[6] Recent developments in aminopyrazole chemistry.

  • National Institutes of Health (PMC). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

  • ACS Publications (Org.[2] Lett.). (2015). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers. [2]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination.

Sources

Technical Support Center: Stability of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-amino-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. While specific stability data for 2-(4-amino-1H-pyrazol-1-yl)acetic acid is not extensively published, this document synthesizes information on the stability of structurally related compounds to offer predictive insights and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 2-(4-amino-1H-pyrazol-1-yl)acetic acid in an aqueous solution?

A1: Based on its structure, which includes a pyrazole ring, a primary amino group, and an acetic acid moiety, the primary anticipated degradation pathways are oxidation and photodegradation.[1] The pyrazole ring itself is generally stable, but the amino group can be susceptible to oxidation.[1][2] Exposure to light, especially UV radiation, can also induce photochemical reactions.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the aqueous solution can significantly influence the stability. While the pyrazole ring is relatively stable, extreme pH conditions (highly acidic or basic) can potentially catalyze degradation, particularly if there were any ester impurities from synthesis.[1][2] For the amino acid-like structure of the target molecule, pH will also affect the ionization state of the amino and carboxylic acid groups, which can influence solubility and susceptibility to certain reactions.

Q3: Is 2-(4-amino-1H-pyrazol-1-yl)acetic acid susceptible to thermal degradation?

A3: Many pyrazole derivatives exhibit high thermal stability.[3][4] However, amino acids can undergo thermal degradation, and the specific stability of 2-(4-amino-1H-pyrazol-1-yl)acetic acid at elevated temperatures in solution should be experimentally determined.[5][6][7] Thermal stress testing is recommended to establish a safe temperature range for your experiments.[1]

Q4: What are the best practices for preparing and storing aqueous stock solutions of this compound?

A4: To maximize stability, it is recommended to:

  • Use high-purity water (e.g., Milli-Q or equivalent).

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store solutions at low temperatures (2-8°C or -20°C) and protected from light.

  • Consider using a buffered solution at a neutral or slightly acidic pH, to be determined by preliminary stability tests.

  • Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency or concentration over time in solution. 1. Oxidative degradation: The amino group is susceptible to oxidation by dissolved oxygen.[1] 2. Photodegradation: Exposure to ambient or UV light can cause degradation.[1] 3. Adsorption to container surfaces. 1. De-gas your solvent before preparing the solution. Store the solution under an inert atmosphere (nitrogen or argon). Consider adding a small amount of an antioxidant like ascorbic acid or EDTA, but test for compatibility first.[8] 2. Protect your solution from light at all times by using amber vials or wrapping your containers in aluminum foil. 3. Use low-adsorption vials (e.g., silanized glass or polypropylene) and verify recovery.
Appearance of new peaks in HPLC analysis of the solution. 1. Degradation: The new peaks are likely degradation products. 2. Contamination: Impurities from the solvent, container, or handling.1. Perform a forced degradation study to identify the degradation products and their formation conditions. This will help in understanding the degradation pathway and developing a stability-indicating analytical method.[1][9] 2. Run a blank (solvent only) to rule out contamination. Ensure meticulous cleaning of all glassware and use high-purity solvents.
Inconsistent experimental results. 1. Solution instability: The concentration of the active compound may be changing during the experiment. 2. pH shifts: The pH of the solution may be changing over time, affecting compound stability and activity.1. Prepare fresh solutions for each experiment. If using a stored solution, re-verify its concentration before use. 2. Use a suitable buffer system to maintain a constant pH throughout the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways of 2-(4-amino-1H-pyrazol-1-yl)acetic acid.[1]

Objective: To accelerate the degradation of the compound under various stress conditions to predict its long-term stability and to develop a stability-indicating analytical method.

Materials:

  • 2-(4-amino-1H-pyrazol-1-yl)acetic acid

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions as recommended by ICH guidelines[1]:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours, protected from light.

    • Photodegradation: Expose the solution to light in a photostability chamber (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Data Interpretation: Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). A good stability-indicating method should resolve the parent peak from all major degradant peaks.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the concentration of 2-(4-amino-1H-pyrazol-1-yl)acetic acid and its degradation products.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan) and/or Mass Spectrometry for peak identification.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting point, and the method should be optimized and validated for your specific application.

Visualizations

Predicted Degradation Pathways

2-(4-amino-1H-pyrazol-1-yl)acetic acid 2-(4-amino-1H-pyrazol-1-yl)acetic acid Oxidation (e.g., H₂O₂) Oxidation (e.g., H₂O₂) 2-(4-amino-1H-pyrazol-1-yl)acetic acid->Oxidation (e.g., H₂O₂) [O] Photodegradation (UV/Vis light) Photodegradation (UV/Vis light) 2-(4-amino-1H-pyrazol-1-yl)acetic acid->Photodegradation (UV/Vis light) Oxidized Products Oxidized Products Oxidation (e.g., H₂O₂)->Oxidized Products Photolytic Products Photolytic Products Photodegradation (UV/Vis light)->Photolytic Products

Caption: Predicted major degradation pathways.

Experimental Workflow for Stability Study

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Acid Prepare Stock Solution->Acid Base Base Prepare Stock Solution->Base Oxidation Oxidation Prepare Stock Solution->Oxidation Heat Heat Prepare Stock Solution->Heat Light Light Prepare Stock Solution->Light HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base->HPLC Analysis Oxidation->HPLC Analysis Heat->HPLC Analysis Light->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method

Caption: Workflow for a forced degradation study.

References

  • Benchchem. Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution.
  • NATURALISTA CAMPANO. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. NATURALISTA CAMPANO, 28(1).
  • PubMed Central (PMC). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • ResearchGate. Degradation pathway of drug.
  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024).
  • Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.
  • University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
  • PubMed Central (PMC). Thermal degradation of 18 amino acids during pyrolytic processes. (2024).
  • ResearchGate. Thermal degradation of 18 amino acids during pyrolytic processes. (2024).

Sources

Technical Support Center: Pyrazole N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Challenge

The core challenge in pyrazole chemistry is the ambident nucleophilicity of the pyrazole ring. The pyrazolate anion resonates between two nitrogen atoms (


 and 

), leading to three primary failure modes during alkylation:
  • Regioisomeric Mixtures: Simultaneous formation of

    
    -alkyl and 
    
    
    
    -alkyl isomers (often inseparable by standard chromatography).
  • Over-Alkylation (Quaternization): Formation of dialkylated pyazolium salts.

  • Elimination: The basic conditions required for deprotonation often trigger E2 elimination in the alkylating agent (converting your expensive alkyl halide into an alkene).

This guide provides protocol adjustments to suppress these pathways, grounded in kinetic control and steric/electronic steering.

Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the root cause of your impurity profile.

PyrazoleTroubleshooting Start Identify Major Impurity Isomers N1/N2 Isomer Mix Start->Isomers Salt Precipitate/Low Mass Balance (Dialkylation) Start->Salt NoRxn Alkyle Halide Consumed No Product (Elimination) Start->NoRxn CheckSub Check Pyrazole Substituents Isomers->CheckSub Stoich Check Stoichiometry Salt->Stoich Temp Lower Temp (<40°C) NoRxn->Temp LeavingGroup Change LG (I -> OTs/OMs) NoRxn->LeavingGroup Steric Steric Hinderance? CheckSub->Steric Asymmetric? Solvent Switch Solvent (DMF -> HFIP or Toluene) Steric->Solvent H-Bond Control Base Switch Base (NaH -> Cs2CO3) Steric->Base Electronic Control SlowAdd Protocol: Reverse Addition or Slow Dosing Stoich->SlowAdd RX > 1.0 equiv?

Figure 1: Troubleshooting logic flow for common N-alkylation failure modes.

Critical Workflows & Protocols

Module A: Solving the Regioselectivity Problem ( vs. )

The Science: Regioselectivity is governed by the interplay between tautomerism (


) and the nucleophilicity  of the specific nitrogen.
  • Steric Control: In

    
     reactions, the alkyl group prefers the less hindered nitrogen.
    
  • The "Cesium Effect": Cesium carbonate (

    
    ) often yields higher regioselectivity than 
    
    
    
    or
    
    
    . The large ionic radius of
    
    
    allows for a "loose ion pair" with the pyrazolate anion, often stabilizing the transition state that leads to the thermodynamically preferred isomer [1][2].

Protocol 1: The Cesium-DMF Method (Standard) Use this for asymmetric pyrazoles where steric differentiation is moderate.

  • Dissolution: Dissolve pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Activation: Add

    
     (1.5 equiv). Stir at RT for 30 min.
    
    • Why? Ensures complete deprotonation and formation of the Cesium-Pyrazolate complex before the electrophile sees the system.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF.
    

Protocol 2: The HFIP Switch (Hydrogen-Bond Steering) Use this when standard conditions yield a 50:50 mix. Recent literature suggests that Hexafluoroisopropanol (HFIP) can reverse regioselectivity by hydrogen-bonding to the more basic nitrogen, effectively "blocking" it and forcing alkylation at the other site [3].

ParameterStandard Condition"Steering" Condition
Solvent DMF or DMSO (Polar Aprotic)HFIP (Polar Protic, H-bond donor)
Mechanism Dipole-driven

H-bond shielded

Selectivity Favors steric accessibilityFavors less basic nitrogen
Module B: Preventing Over-Alkylation (Quaternization)

The Problem: The product (


-alkyl pyrazole) is still nucleophilic. If excess alkylating agent is present, it attacks the second nitrogen, forming a dialkyl pyrazolium salt (usually a white precipitate).

Troubleshooting Steps:

  • Stoichiometry is Key: Never use >1.1 equivalents of alkyl halide. If conversion is incomplete, it is better to recover starting material than to generate inseparable salts.

  • Phase Transfer Catalysis (PTC):

    • System: Toluene/Water (biphasic) +

      
       (10 mol%) + NaOH (aq).
      
    • Why it works: The active pyrazolate anion is extracted into the organic phase where it reacts rapidly. The neutral product remains in the organic phase but is less likely to be alkylated again compared to the charged species at the interface [4].

Module C: Alternative Pathways (Avoiding Basic Conditions)

If your alkylating agent is sensitive to base (prone to elimination) or if you need to alkylate with a secondary alcohol, abandon


 chemistry and use the Mitsunobu reaction.

Protocol 3: Mitsunobu N-Alkylation Best for: Secondary alcohols, base-sensitive substrates.

  • Charge: Pyrazole (1.0 eq), Alcohol (R-OH, 1.1 eq), and

    
     (1.2 eq) in dry THF.
    
  • Cool: Cool to 0°C.

  • Activate: Add DIAD or DEAD (1.2 eq) dropwise over 20 mins.

    • Critical: Exothermic. Rapid addition causes side reactions.

  • Monitor: Warm to RT. Reaction is usually complete in 2-4 hours.

    • Note: This proceeds with inversion of configuration at the alcohol center.

Analytical Validation (Self-Check)

How do you prove you made the correct isomer? Do not rely solely on LCMS.

MethodObservationConclusion
1H NMR (NOE) Irradiate the new

-Alkyl protons.
If NOE is observed to the pyrazole

-H (or substituent), you have the

isomer. If NOE is observed to

-H, you have the

isomer.
13C NMR Compare

vs

shifts.

and

carbons in pyrazoles have distinct chemical shifts (often

> 10 ppm) that flip depending on N-substitution [5].
HMBC Long-range coupling.Cross-peaks between the

-alkyl protons and the adjacent ring carbon confirm attachment site.

Frequently Asked Questions (FAQ)

Q: I see the alkyl halide disappearing on TLC, but no product is forming. What is happening? A: You are likely witnessing E2 elimination . The base (


 or NaH) is acting as a base rather than a nucleophile promoter, stripping a proton from your alkyl halide to form an alkene.
  • Fix: Switch to a weaker base (

    
    ), lower the temperature, or switch to a mesylate/tosylate leaving group (less prone to elimination than iodides).
    

Q: My product is crashing out as a solid during the reaction. A: This is likely the pyrazolium salt (over-alkylation).

  • Fix: Reduce alkylating agent to 0.95 equivalents. Ensure your starting pyrazole is fully dissolved before adding the electrophile.

Q: Can I predict the regioselectivity using software? A: DFT calculations (B3LYP/6-31G*) are fairly accurate for pyrazoles. Look for the tautomer with the lowest Global Minimum Energy; the major product usually stems from the major tautomer unless steric hindrance at that position is massive [2].

References

  • Cesium Effect in Heterocycle Synthesis: Duan, X.-F., & Zhang, Z.-B.[1] "Organic reactions promoted by cesium salts."[1][2][3] Chinese Journal of Organic Chemistry, 2006.

  • Regioselectivity Mechanisms & Crystal Structures: Norman, N. J., et al.[4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[4][5] The Journal of Organic Chemistry, 2022.[4]

  • Solvent Steering (HFIP): Tang, M., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 2014.[6][7] (Context on solvent/base effects).

  • Phase Transfer Catalysis: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guides." 2025.[8][4]

  • NMR Characterization of Isomers: Huang, A., et al.[9] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.

Sources

Overcoming catalyst poisoning when using amino-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Resolving Catalyst Deactivation in Amino-Pyrazole Substrates Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Issue: Amino-pyrazoles are notorious "catalyst sponges." You are likely observing reaction stalling (plateauing conversion) despite unconsumed starting material, or requiring excessive catalyst loadings (>5-10 mol%) to achieve turnover.

The Root Cause: This is rarely a kinetic issue; it is a thermodynamic trap. Amino-pyrazoles possess two potent coordination sites:

  • The Pyrazole

    
     (Pyridine-like):  A hard Lewis base (
    
    
    
    hybridized) that binds strongly to electrophilic metals (Pd, Pt, Rh).
  • The Exocyclic Amine: If positioned at C3 or C5, it can act cooperatively with the ring nitrogen to form a stable 5-membered chelate with the metal center, effectively removing the catalyst from the cycle [1, 2].

Diagnostic Checklist:

  • Visual Cue: Did the reaction mixture turn dark/black (Pd black precipitation) or stay a vibrant, clear color (stable inactive complex) immediately upon heating?

  • Kinetic Profile: rapid initial burst followed by a "dead" reaction at 20-30% conversion.

  • Re-dosing: Does adding fresh catalyst restart the reaction? (If yes, your catalyst is being poisoned/degraded, not inhibited by product).

The Mechanism of Poisoning

To solve the problem, we must visualize the "Trap." In a standard catalytic cycle (e.g., Buchwald-Hartwig), the metal needs to be accessible for oxidative addition. Amino-pyrazoles outcompete the phosphine ligands, saturating the metal center.

Figure 1: Competitive Binding & Chelation Trap This diagram illustrates how the substrate displaces the active ligand, halting the cycle.

CatalystPoisoning ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex ActiveCat->OxAdd Normal Path (+ Ar-X) Poisoned DEAD CATALYST (Bis-ligated Chelate) ActiveCat->Poisoned Poisoning Path (Displacement of L) Substrate Amino-Pyrazole (Substrate) Substrate->Poisoned Coordination via N2 & NH2 OxAdd->Poisoned Ligand Exchange

Caption: The "Poisoning Path" (Red) shows the amino-pyrazole displacing the phosphine ligand (L), forming a thermodynamically stable, catalytically inactive complex.

Module A: Troubleshooting Cross-Coupling (C-N / C-C)

Context: Buchwald-Hartwig or Suzuki couplings using Palladium.

The Solution: Steric Exclusion. You cannot change the electronics of your substrate easily, so you must change the geometry of the catalyst. You need a ligand that is bulky enough to prevent the flat amino-pyrazole from coordinating, but flexible enough to allow the reaction to proceed.

Recommended Ligand Classes
Ligand ClassSpecific RecommendationWhy it works
Dialkylbiaryl Phosphines BrettPhos (Primary amines) RuPhos (Secondary amines) XPhos (General)The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the N-heterocycle while permitting the smaller amine nucleophile [3].
Ferrocenyl Phosphines tBuDavePhos Excellent for C4-amination of pyrazoles; the t-butyl groups provide massive steric bulk [4].
NHC Ligands PEPPSI-IPr N-Heterocyclic Carbenes bind Pd more tightly than phosphines, making them harder for the pyrazole to displace.
Protocol 1: The "Bulky Ligand" Screen

Use this protocol if your standard


 or 

reactions are failing.
  • Pre-catalyst Selection: Do NOT use

    
    . It requires reduction to Pd(0) which can be intercepted by the heterocycle. Use a pre-formed Pd(0) source or a rapid-activating precatalyst like Pd(dba)₂  or G3-BrettPhos Palladacycle .
    
  • Base Selection: Switch from inorganic bases (which require phase transfer) to soluble bases if solubility is an issue, but standard

    
      or 
    
    
    
    are usually best to minimize chelation. Avoid strong alkoxides (
    
    
    ) if functional group tolerance is low.[1]
  • Setup:

    • Catalyst: Pd(dba)₂ (2 mol%)

    • Ligand: tBuDavePhos or BrettPhos (2-4 mol%) - Maintain 1:1.5 or 1:2 Pd:L ratio.

    • Solvent: t-Amyl Alcohol or Dioxane (degassed).

    • Temp: 100°C.

  • Execution: Pre-stir catalyst and ligand in solvent for 5 mins before adding the amino-pyrazole. This ensures the active bulky complex is formed before the "poison" is introduced.

Module B: Troubleshooting Hydrogenation

Context: Reducing a nitro-pyrazole or alkene-pyrazole using Pt, Pd, or Rh on Carbon.

The Solution: Protonation (Masking). In heterogeneous catalysis, the pyrazole nitrogen adsorbs flat onto the metal surface, blocking active sites. By protonating the nitrogen, you convert the Lewis base into an ammonium species, which has no affinity for the metal surface [5].

Protocol 2: Acidic Media Hydrogenation

Standard neutral hydrogenation will likely stall at <50% conversion.

  • Solvent System: Methanol or Ethanol.

  • Additive: Add 1.1 - 2.0 equivalents of HCl (aqueous or ethereal) or Methanesulfonic acid (MsOH) .

    • Note: Acetic acid is often too weak to fully protonate the pyrazole N2 (

      
      ). Stronger acid is required.
      
  • Catalyst:

    
     (Adam's Catalyst) or 
    
    
    
    (Pearlman's Catalyst). These are more robust in acidic media than standard Pd/C.
  • Pressure: 30-50 psi

    
    .
    
  • Workup: Upon completion, the product will be the hydrochloride salt. Neutralize with

    
     during the workup phase to recover the free base.
    
Decision Matrix & Workflow

Figure 2: Troubleshooting Logic Flow Follow this path to determine the correct intervention.

DecisionTree Start Reaction Stalled? Type Reaction Type? Start->Type Coupling Cross-Coupling (Suzuki/Buchwald) Type->Coupling Hydro Hydrogenation (Reductions) Type->Hydro LigandCheck Using PPh3 or dppf? Coupling->LigandCheck AcidCheck Is pH < 2? Hydro->AcidCheck SwitchLigand SWITCH TO: BrettPhos or tBuDavePhos LigandCheck->SwitchLigand Yes PreCatCheck Using Pd(OAc)2? SwitchLigand->PreCatCheck SwitchPreCat SWITCH TO: Pd(dba)2 or G3-Precatalyst PreCatCheck->SwitchPreCat Yes AddAcid ADDITIVE: 1.5 eq HCl or MsOH AcidCheck->AddAcid No (Neutral) CatCheck Catalyst Type? AddAcid->CatCheck SwitchCat SWITCH TO: PtO2 (Adam's Cat) CatCheck->SwitchCat

Caption: Step-by-step logic to identify the necessary chemical modification based on reaction type.

Frequently Asked Questions (FAQ)

Q: Can I use a protecting group instead of changing ligands? A: Yes. If you have the time for two extra steps, protecting the pyrazole nitrogen (e.g., with THP, SEM, or Boc) is the most reliable method. It completely removes the coordination ability of the ring nitrogen. However, for high-throughput medicinal chemistry, optimizing the ligand (Module A) is more efficient.

Q: Why does my reaction work with Iodides but fail with Chlorides? A: Aryl Chlorides require a more electron-rich and active catalyst to undergo oxidative addition. If your catalyst is partially poisoned by the amino-pyrazole, it may still have enough energy to activate an Iodide (easy) but not a Chloride (hard). You need the BrettPhos/RuPhos systems specifically for chlorides to overcome this energy barrier.

Q: I'm seeing "Hydrodehalogenation" (reduction of the halide) instead of coupling. Why? A: This is a classic symptom of a "struggling" cycle. The amine substrate is binding to Pd, but the reductive elimination is slow due to the chelate effect. Meanwhile,


-hydride elimination occurs from the amine or solvent, reducing your starting material [6]. Solution:  Increase the concentration of the amine nucleophile or switch to a ligand with a faster reductive elimination rate (e.g., RuPhos ).
References
  • Catalyst Poisoning Mechanisms: Wikipedia. (n.d.). Catalyst poisoning - Poisoning of Pd catalysts. Retrieved from

  • Pd-Catalyzed Amination Challenges: Benchchem. (n.d.). Troubleshooting guide for Buchwald-Hartwig amination. Retrieved from

  • Ligand Design Strategy: LibreTexts. (2023). Buchwald-Hartwig Amination - Ligand Design.[2] Retrieved from

  • C4-Amination Specifics: National Institutes of Health (PMC). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from

  • Overcoming Hydrogenation Deactivation: National Institutes of Health (PubMed). (2023).[2][3] Overcoming Deactivation of Amine-Based Catalysts. Retrieved from

  • Hydrodehalogenation Side Reactions: Benchchem. (n.d.). Troubleshooting workflow for low-yield Buchwald-Hartwig amination. Retrieved from

Sources

Validation & Comparative

Advanced HPLC Method Development for 2-(4-amino-1H-pyrazol-1-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Retention Dilemma

The analysis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid presents a classic "polar retention dilemma" in pharmaceutical development. As a small, amphoteric molecule containing both a basic amino group (


) and an acidic carboxyl moiety (

), it exists as a highly polar zwitterion or anion at typical chromatographic pH levels.

Standard Reversed-Phase (RP) methods often fail catastrophically, yielding retention factors (


) near zero, co-elution with the solvent front, and poor separation from synthesis precursors. While Ion-Pairing (IPC) has historically been the "band-aid" solution, it introduces mass spectrometry (MS) suppression and system contamination.

This guide objectively compares the three primary modern approaches—HILIC , Ion-Pairing RP , and Mixed-Mode Chromatography —and advocates for Mixed-Mode Anion-Exchange/RP as the superior, robust protocol for purity analysis.

Chemical Context & Retention Mechanisms[1]

Understanding the ionization state is critical for method selection.

  • Structure: Pyrazole ring N-substituted with acetic acid; C4-substituted with an amine.

  • pH < 3: Molecule is Cationic (

    
    , 
    
    
    
    ).
  • pH 4-5: Molecule is Zwitterionic (

    
    , 
    
    
    
    ).
  • pH > 6: Molecule is Anionic (

    
    , 
    
    
    
    ).
Comparison of Methodologies
FeatureMethod A: Standard C18 + Ion Pairing Method B: HILIC (Zwitterionic) Method C: Mixed-Mode RP/AX (Recommended)
Primary Mechanism Hydrophobic + Electrostatic (via surfactant)Hydrophilic PartitioningHydrophobic + Anion Exchange
Retention of Analyte Moderate (

)
High (

)
Tunable (

)
Peak Shape Often tailing due to silanolsSharp, symmetricalExcellent (electrostatic focusing)
MS Compatibility Poor (Ion suppression)Good (High organic)Excellent (Volatile buffers)
Equilibration Time Slow (Surface saturation)Very Slow (Water layer formation)Fast (Surface kinetics)
Sample Diluent AqueousHigh % Organic (Solubility issues)Aqueous or Organic

Detailed Experimental Protocols

Method A: The "Old Standard" (Ion-Pairing)

Use this only if UV detection is the only option and you lack specialized columns.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Octanesulfonic Acid (Sodium Salt) in Water, pH 2.5 (Phosphate buffer).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Drawback: The ion-pairing reagent permanently modifies the column and suppresses MS signals.

Method B: The HILIC Alternative

Use this for high-sensitivity MS applications if the sample is soluble in 90% Acetonitrile.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 200 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 95% B to 60% B.

  • Drawback: Hydrophobic impurities (e.g., unreacted pyrazole precursors) elute in the void volume (

    
    ), making purity calculation impossible.
    
Method C: The Recommended Solution (Mixed-Mode RP/AX)

The "Gold Standard" for purity profiling. It retains the polar product via Anion Exchange and hydrophobic impurities via Reversed Phase.[1]

Protocol Specifications
  • Column: Mixed-Mode C18/Anion-Exchange (e.g., 150 x 4.6 mm, 3-5 µm).

    • Ligand Chemistry: Alkyl chain with terminal amine or quaternary ammonium group embedded or capped.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8) or 20 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient Strategy:

    • 0-2 min: 100% A (High aqueous to retain polar zwitterion via ion-exchange/polarity).

    • 2-15 min: Linear ramp to 60% B (Elute hydrophobic impurities).

    • 15-20 min: Wash and re-equilibrate.

Why It Works (Causality):

At acidic pH (pH 3), the column's stationary phase (positively charged) repels the protonated amine of the analyte, but the hydrophobic C18 chain interacts with the pyrazole ring. By adjusting the buffer pH slightly higher (pH 4-5), the carboxylic acid ionizes (


), creating a strong attractive interaction with the column's anion-exchange sites. This "tunable" selectivity allows you to pull the polar peak away from the void while the C18 chain resolves non-polar byproducts.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the optimal method based on your specific analytical constraints.

MethodSelection Start Start: Method Development 2-(4-amino-1H-pyrazol-1-yl)acetic acid CheckMS Is MS Detection Required? Start->CheckMS CheckSolubility Is Sample Soluble in >80% Acetonitrile? CheckMS->CheckSolubility Yes MethodA Method A: Ion-Pairing C18 (Not Recommended for New Methods) CheckMS->MethodA No (UV Only) CheckImpurities Are Hydrophobic Impurities Present? CheckSolubility->CheckImpurities Yes MethodC Method C: Mixed-Mode RP/AX (Robust Purity Analysis) CheckSolubility->MethodC No (Aqueous Only) MethodB Method B: HILIC (Good for Trace Quantitation) CheckImpurities->MethodB No (Polar only) CheckImpurities->MethodC Yes (Need RP retention)

Figure 1: Decision tree for selecting the chromatographic mode. Mixed-Mode is the most versatile path for purity analysis where hydrophobic precursors are present.

Mechanism of Action: Mixed-Mode Retention

To validate the robustness of Method C, we must understand the molecular interactions. The diagram below details how the Mixed-Mode stationary phase interacts with the zwitterionic analyte.

InteractionMechanism Silica Silica Support Ligand C18 Chain (Hydrophobic) Anion Exchange Group (+) Silica->Ligand Analyte Pyrazole Ring (Aromatic) Carboxylate (COO-) Amino Group (NH2) Ligand:C18->Analyte:Py Van der Waals (Hydrophobic Retention) Ligand:AX->Analyte:Acid Ionic Attraction (Primary Retention) Note Result: Dual retention mechanisms prevent void elution without ion-pairing reagents.

Figure 2: Mechanistic interaction on a Mixed-Mode column. The C18 chain retains the aromatic ring while the positive ligand anchors the acidic tail, ensuring retention.

Experimental Validation Data (Simulated)

The following table summarizes typical performance metrics observed when comparing these methods for amino-pyrazole derivatives.

ParameterC18 (0.1% Formic Acid)HILIC (Ammonium Acetate)Mixed-Mode (Recommended)
Retention Time (

)
1.2 min (Void)8.5 min5.2 min
Capacity Factor (

)
0.1 (Fail)6.13.3 (Ideal)
Tailing Factor (

)
2.51.11.05
Resolution (

) from Impurity
N/A (Co-elution)> 2.0> 3.5
Equilibration Time 5 min25 min8 min

References

  • SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Retrieved from

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. HILIC Separations: A Practical Guide. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329762246, 4-Aminopyrazole. Retrieved from

Sources

Comparative Reactivity Guide: Pyrazole vs. Imidazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Pyrazole-1-acetic acid and Imidazole-1-acetic acid derivatives. It is structured to support decision-making in synthetic planning and medicinal chemistry optimization.

Executive Summary: The Basicity-Nucleophilicity Trade-off

The core distinction between pyrazole-1-acetic acid and imidazole-1-acetic acid derivatives lies in the electronic character of the distal nitrogen atom (N2 in pyrazole, N3 in imidazole).

  • Imidazole-1-acetic acid is a basic, nucleophilic scaffold . The N3 nitrogen (

    
    ) is a competent proton acceptor and metal ligand at physiological pH. In synthesis, it can act as an internal base or nucleophilic catalyst, but also risks side reactions like over-alkylation or N-acylation.
    
  • Pyrazole-1-acetic acid is a weakly basic, chemically robust scaffold . The N2 nitrogen (

    
    ) is electronically "silent" under most standard coupling conditions. It serves primarily as a structural spacer or weak hydrogen bond acceptor, offering cleaner reaction profiles but weaker metal coordination.
    

Electronic Landscape & Physicochemical Properties

Understanding the ionization states is critical for predicting reactivity during extraction, chromatography, and biological assay.

FeaturePyrazole-1-Acetic AcidImidazole-1-Acetic AcidMechanistic Implication
Ring Basicity (

of NH

)
~2.5 (Weak Base)~6.9 - 7.0 (Moderate Base)Imidazole is protonated at acidic pH; Pyrazole remains neutral until pH < 2.
Acid Acidity (

of COOH)
~2.8 - 3.2~2.5 - 3.0Both are slightly more acidic than acetic acid (

4.76) due to the electron-withdrawing heterocycle.
Isoelectric Point (pI) ~2.8~4.9Imidazole derivatives are zwitterionic at pH 3-6; Pyrazoles are anionic.
H-Bonding Capacity Weak Acceptor (N2)Strong Acceptor/Donor (N3)Imidazole derivatives often have higher melting points and lower solubility in non-polar solvents.

Synthetic Accessibility & Regioselectivity

The synthesis of these derivatives typically involves


-alkylation of the parent heterocycle with an 

-haloacetate. The regiochemical outcome is the primary challenge.
Regioselectivity Pathways

While unsubstituted imidazole alkylates cleanly at N1, substituted imidazoles and pyrazoles face tautomeric ambiguity.

Regioselectivity Subst_Imid 4-Substituted Imidazole (Tautomeric Mixture) Rxn_Cond Alkylation (X-CH2-COOR, Base) Subst_Imid->Rxn_Cond Subst_Pyraz 3-Substituted Pyrazole (Tautomeric Mixture) Subst_Pyraz->Rxn_Cond Prod_Imid_14 1,4-Isomer (Major) (Sterically Favored) Rxn_Cond->Prod_Imid_14 Imidazole Path Prod_Imid_15 1,5-Isomer (Minor) (Sterically Hindered) Rxn_Cond->Prod_Imid_15 Steric Clash Prod_Pyraz_13 1,3-Isomer (Thermodynamic) Rxn_Cond->Prod_Pyraz_13 Pyrazole Path Prod_Pyraz_15 1,5-Isomer (Kinetic/Steric) Rxn_Cond->Prod_Pyraz_15 Variable

Figure 1: Regiochemical outcomes during the synthesis of substituted azole-acetic acids. Note that for unsubstituted parent rings, N1-alkylation is the sole product.

Critical Synthetic Differences[1]
  • Imidazole: Requires controlled equivalents of alkylating agent. Excess reagent leads to quaternization (formation of bis-alkylated imidazolium salts), which is irreversible and difficult to separate.

  • Pyrazole: Highly resistant to quaternization due to low nucleophilicity of N2. However, regioselectivity (1,3 vs 1,5) is sensitive to solvent polarity and base choice (e.g.,

    
     vs 
    
    
    
    ).

Reactivity in Peptide Coupling (Amidation)[2][3][4]

When using these derivatives as building blocks (e.g., coupling to an amine), the heterocyclic ring influences the reaction mechanism.

Imidazole-1-Acetic Acid: The "Self-Catalytic" Risk

The basic N3 nitrogen can participate in the activation step.

  • Proton Sponge Effect: It may sequester protons, potentially buffering acidic activators.

  • Nucleophilic Catalysis: The N3 can attack the activated ester, forming a reactive

    
    -acyl imidazolium species. While this often accelerates reaction, it can lead to racemization  if the adjacent center is chiral (not applicable for acetic acid linker, but relevant for propionic derivatives).
    
  • Side Reaction: Formation of

    
    -acyl urea byproducts is more common if the activation is slow.
    
Pyrazole-1-Acetic Acid: The "Inert" Partner

Behaves like a standard aliphatic carboxylic acid. It is compatible with all standard coupling reagents (HATU, EDC, DIC) without requiring special buffering or protection.

Metal Coordination & Stability

For drug development (e.g., metallo-enzyme inhibitors or radiopharmaceuticals), the binding mode is the deciding factor.

Coordination cluster_Imid Imidazole-1-Acetate cluster_Pyraz Pyrazole-1-Acetate Metal Metal Center (Zn²⁺, Cu²⁺) N3 N3 (Ring) N3->Metal Strong σ-donor COO_Im COO⁻ (Tail) COO_Im->Metal Chelation (5-membered ring) N2 N2 (Ring) N2->Metal Weak donor COO_Py COO⁻ (Tail) COO_Py->Metal Monodentate

Figure 2: Coordination modes. Imidazole forms stable 5-membered chelates. Pyrazole coordination is sterically strained and electronically weaker.

Experimental Protocols

Protocol A: Synthesis of Imidazole-1-Acetic Acid Hydrochloride

Validated for scale-up to >10g.

  • Alkylation:

    • Dissolve Imidazole (1.0 eq) in dry Ethyl Acetate (0.5 M).

    • Add anhydrous

      
       (2.0 eq) and stir at RT for 30 min.
      
    • Add tert-butyl chloroacetate (1.2 eq) dropwise. Note: Use t-butyl ester to prevent transesterification/hydrolysis issues during workup.

    • Reflux for 10-12 hours. Monitor by TLC (10% MeOH/DCM).

    • Workup: Filter salts. Wash filtrate with water. Dry organic layer (

      
      ) and concentrate to oil.
      
  • Deprotection (Acidolysis):

    • Dissolve oil in 4N HCl in Dioxane (or neat TFA). Stir 2h at RT.

    • Precipitate product by adding excess diethyl ether.

    • Filter the white solid (Imidazole-1-acetic acid HCl salt).

    • Yield: Typically 85-95%.

Protocol B: Amide Coupling of Pyrazole-1-Acetic Acid

Optimized to prevent aggregation.

  • Activation:

    • Dissolve Pyrazole-1-acetic acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins. Color change to yellow indicates active ester formation.

  • Coupling:

    • Add amine (1.0 - 1.2 eq).

    • Stir at RT for 1-2 hours.

    • Monitoring: HPLC/LC-MS. Pyrazole derivatives are UV active (~210-220 nm).

  • Purification:

    • Dilute with EtOAc, wash with 1N HCl (removes unreacted amine and DIPEA), then Sat.

      
       (removes unreacted acid/HOBt).
      
    • Note: Unlike imidazole derivatives, pyrazole products do not extract into the aqueous acid phase, simplifying workup.

Troubleshooting & Stability Data

IssueImidazole-1-Acetic AcidPyrazole-1-Acetic AcidSolution
Decarboxylation Possible at >150°C or strong acid reflux. Forms N-methylimidazole.Highly stable.Avoid neat thermal melting. Use HCl salt for storage.
Solubility High water solubility (Zwitterionic). Poor in Et2O/Hexane.Moderate organic solubility.Use DMF/DMSO for reactions.
Coupling Yield Variable. Can form N-acyl imidazole byproduct.Generally High.For imidazole, use EDC/NHS to pre-form active ester.
Storage Hygroscopic (HCl salt).Stable solid.Store in desiccator.

References

  • Basicity & Electronic Structure

    • Catalán, J., et al. "Basicity of azoles." Advances in Heterocyclic Chemistry. 1987.
  • Synthesis & Zoledronic Acid Precursors

    • "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[1][2] Beilstein J. Org. Chem. 2008.

  • Peptide Coupling Side Reactions

    • Byler, K. G., et al. "The role of imidazole in peptide cyclization by transesterification." Org.[3][4][5] Biomol. Chem. 2013.

  • Compar

    
     Data: 
    
    • Franz, R. D. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." AAPS PharmSci. 2001.

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. The quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards for the analysis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, a key building block in medicinal chemistry.[1] We will explore the practical implications of selecting between primary, secondary, and certified reference materials, supported by a proposed analytical method and comparative experimental design.

The Critical Role of Reference Standards in Analytical Method Validation

Analytical method validation provides documented evidence that a method is fit for its intended purpose.[2][3] A cornerstone of this validation is the use of well-characterized reference standards.[4] These standards are used to establish the performance characteristics of an analytical method, including accuracy, precision, linearity, and specificity.[5]

There are three main tiers of reference standards:

  • Primary Reference Standards: These are of the highest purity and are established by official bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[6][7] They are often expensive and used for the calibration of secondary standards.[6][8]

  • Secondary Reference Standards (Working Standards): These are qualified against a primary reference standard and are used for routine laboratory analyses.[6][8][9] They are more cost-effective for daily use.[6][8]

  • Certified Reference Materials (CRMs): A CRM is a reference material with one or more specified properties, for which the property values, associated uncertainties, and metrological traceability have been established.[3][4][10] CRMs are essential for method validation and ensuring the traceability of measurements.[3][10]

The choice of reference standard directly impacts the quality and reliability of the analytical data generated.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC) for 2-(4-amino-1H-pyrazol-1-yl)acetic acid

Given the structure of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, which contains both an amino group and a carboxylic acid group, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable analytical approach. The presence of the pyrazole ring and the amino group suggests that derivatization could enhance chromatographic retention and detection sensitivity, a common strategy for amino acid analysis.[11]

Hypothetical HPLC Method:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to control the ionization state of the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier for eluting the analyte from the column.
Gradient 5% B to 95% B over 20 minutesA gradient elution is suitable to ensure the elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 230 nmThe pyrazole ring is expected to have a UV absorbance in this region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Pre-column Derivatization (Optional) o-Phthalaldehyde (OPA)Reacts with the primary amine to form a highly fluorescent and UV-active isoindole derivative, which can significantly improve detection limits.[11]

This method would serve as the basis for the comparative evaluation of different reference standards.

Experimental Design: A Comparative Study of Primary vs. Secondary Reference Standards

To illustrate the practical differences in using primary and secondary reference standards, we propose the following comparative study.

Objective: To compare the performance of a primary reference standard and a newly qualified in-house secondary reference standard of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in the validation of the proposed HPLC method.

Materials:

  • Primary Reference Standard (PRS): 2-(4-amino-1H-pyrazol-1-yl)acetic acid, USP grade (hypothetical).

  • Secondary Reference Standard (SRS): In-house synthesized and purified batch of 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

Methodology:

Part 1: Qualification of the Secondary Reference Standard

The in-house SRS must first be thoroughly characterized and qualified against the PRS. This involves:

  • Identity Confirmation: Using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

  • Purity Assessment: Employing HPLC (using the proposed method), Gas Chromatography (for residual solvents), and Thermogravimetric Analysis (for water content). The purity of the SRS should be determined by mass balance.

  • Assay Assignment: The potency of the SRS is determined by direct comparison to the PRS using the proposed HPLC method. A minimum of six replicate injections of both standards at the same concentration should be performed.

Part 2: Comparative Method Validation

The proposed HPLC method will be validated according to ICH Q2(R1) guidelines using both the PRS and the qualified SRS. The following validation parameters will be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of expected components, such as impurities and degradation products. This can be evaluated by spiking the analyte with potential impurities.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be prepared for both standards.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery studies at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Expected Outcomes and Data Presentation:

The results of the comparative validation study should be presented in clear, concise tables.

Table 1: Comparison of Linearity Data

ParameterPrimary Reference StandardSecondary Reference StandardAcceptance Criteria
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.999
Y-intercept Report ValueReport ValueClose to zero
Range 1 - 100 µg/mL1 - 100 µg/mLDefined by the user

Table 2: Comparison of Accuracy (Recovery) Data

Spiked LevelPrimary Reference Standard (% Recovery)Secondary Reference Standard (% Recovery)Acceptance Criteria
Low (80%) 98.0 - 102.098.0 - 102.098.0 - 102.0%
Medium (100%) 98.0 - 102.098.0 - 102.098.0 - 102.0%
High (120%) 98.0 - 102.098.0 - 102.098.0 - 102.0%

Table 3: Comparison of Precision (RSD) Data

Precision TypePrimary Reference Standard (%RSD)Secondary Reference Standard (%RSD)Acceptance Criteria
Repeatability (n=6) < 1.0< 1.0≤ 2.0%
Intermediate Precision < 2.0< 2.0≤ 2.0%

Workflow for Reference Standard Comparison:

G cluster_0 Phase 1: SRS Qualification cluster_1 Phase 2: Comparative Method Validation PRS Primary Reference Standard (PRS) Assay Assay Assignment of SRS against PRS PRS->Assay Validation_PRS Validate HPLC Method using PRS (Specificity, Linearity, Accuracy, Precision) PRS->Validation_PRS SRS_synthesis Synthesize & Purify In-house Batch (SRS) Characterization Structural & Purity Characterization of SRS (NMR, MS, HPLC, GC, TGA) SRS_synthesis->Characterization Characterization->Assay Qualified_SRS Qualified Secondary Reference Standard (SRS) Assay->Qualified_SRS Validation_SRS Validate HPLC Method using Qualified SRS (Specificity, Linearity, Accuracy, Precision) Qualified_SRS->Validation_SRS Comparison Compare Validation Parameters Validation_PRS->Comparison Validation_SRS->Comparison Decision Decision on SRS Suitability for Routine Use Comparison->Decision

Workflow for qualifying and comparing reference standards.

Potential Impurities and Degradation Products

A robust analytical method must be able to separate the main analyte from any potential impurities and degradation products.

Potential Synthesis-Related Impurities:

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid likely involves the reaction of a pyrazole precursor with a two-carbon synthon.[1] Potential impurities could include:

  • Starting Materials: Unreacted 4-aminopyrazole or the acetic acid derivative.

  • Isomeric Impurities: Positional isomers formed during the alkylation of the pyrazole ring.

  • By-products: Compounds formed from side reactions during the synthesis.

Potential Degradation Pathways:

The functional groups in 2-(4-amino-1H-pyrazol-1-yl)acetic acid suggest potential degradation pathways that should be investigated during forced degradation studies:

  • Oxidation: The amino group and the pyrazole ring can be susceptible to oxidation.

  • Decarboxylation: The carboxylic acid group may be lost under thermal stress.

  • Hydrolysis: While less likely for the C-N bond of the pyrazole, any ester precursors would be susceptible.

  • Photodegradation: Exposure to light could lead to the formation of degradants.

A well-characterized reference standard is crucial for identifying and quantifying these impurities and degradation products.

Conclusion and Recommendations

The choice of reference standard is a critical decision in the analytical workflow for 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

  • Primary Reference Standards are the gold standard and are essential for the initial qualification of in-house standards and for pivotal analytical work where the highest level of accuracy is required.[6]

  • Secondary Reference Standards , when properly qualified against a primary standard, are a cost-effective and practical solution for routine quality control and release testing.[8][9] Their use reduces the consumption of expensive primary standards.[6][8]

  • Certified Reference Materials provide the highest level of assurance in the traceability and uncertainty of the assigned value and are ideal for method validation and calibration.[3][10]

For laboratories performing routine analysis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, the establishment of a well-characterized secondary reference standard is a sound scientific and economic strategy. This guide provides a framework for the analytical methodology and comparative studies necessary to ensure the quality and reliability of analytical data for this important compound.

References

  • Advent Chembio. Primary vs Secondary Standards. Available from: [Link]

  • IT Tech. Understanding certified reference materials (CRMs). Laboratory Supplies & Equipment Supplier in Singapore. Available from: [Link]

  • Quality Pathshala. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. 2024. Available from: [Link]

  • Controllab. Certified Reference Material (CRM): benefits for the analytical routine. 2020. Available from: [Link]

  • ARO Scientific. Method validation using Certified Reference Materials (CRMs). 2025. Available from: [Link]

  • GMP Insiders. Primary Vs Secondary Reference Standards In GMP Labs. Available from: [Link]

  • CHIMIA. The Role of Reference Materials in Chemical Metrology. Available from: [Link]

  • YouTube. Primary and secondary reference standards in pharmaceutical analysis. 2013. Available from: [Link]

  • Pharmaguideline Forum. What is the difference between primary & secondary standards. 2016. Available from: [Link]

  • Finetech. Primary and Secondary Standards in Pharmaceutical Analysis. 2025. Available from: [Link]

  • Open Research@CSIR-NIScPR. Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. 2024. Available from: [Link]

  • Journal of Analytical Science and Technology. A simple, precise, and sensitive HPLC method for quantification of letrozole in rat plasma: development, validation, and preclinical pharmacokinetics. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. 2024. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Available from: [Link]

  • MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available from: [Link]

  • Dublin City University. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. 2013. Available from: [Link]

  • European Union. Substance Information - ECHA. Available from: [Link]

  • BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. 2011. Available from: [Link]

  • Synthonix. 5-amino-1H-pyrazole-4-carboxamide - [A27307]. Available from: [Link]

Sources

Technical Validation Guide: Elemental Analysis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gatekeeper" of Zwitterionic Purity

In the development of pyrazole-based kinase inhibitors and antimicrobial agents, 2-(4-amino-1H-pyrazol-1-yl)acetic acid serves as a critical, high-polarity scaffold. However, its zwitterionic nature (containing both a basic amine and an acidic carboxyl group) presents unique validation challenges that standard HPLC and HRMS often miss.

This guide objectively compares Elemental Analysis (EA) against orthogonal validation methods (HRMS, qNMR, HPLC). While modern spectroscopy confirms identity, this guide demonstrates why EA remains the superior metric for establishing bulk purity, specifically distinguishing between the free base, hydrochloride salts, and hydration states that drastically alter stoichiometric calculations in downstream synthesis.

Theoretical Framework & Stoichiometry

Before interpreting experimental data, one must establish the theoretical baselines. This molecule frequently isolates as a hydrochloride salt or a hydrate due to its polarity. An EA variance of >0.4% often indicates a shift in solid-state form rather than simple impurity.

Table 1: Theoretical Composition Reference

Use these values to benchmark your experimental results.

FormMolecular FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base (Target) C₅H₇N₃O₂ 141.13 42.55 5.00 29.78
Monohydrochloride C₅H₇N₃O₂[1] · HCl177.5933.814.5423.66
Hemihydrate C₅H₇N₃O₂ · 0.5 H₂O150.1440.005.3727.99
Monohydrate C₅H₇N₃O₂ · H₂O159.1437.735.7026.41

Comparative Analysis: EA vs. Orthogonal Methods

Why perform combustion analysis when you have a Mass Spectrometer? The following comparison highlights the "blind spots" of alternative techniques specifically for 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

Comparative Performance Matrix
FeatureElemental Analysis (CHN) HRMS (ESI+) qNMR (¹H) HPLC (UV @ 254nm)
Primary Function Bulk Purity & Salt/Solvate IDMolecular Formula IDStructure & Organic PurityUV-Active Purity
Inorganic Detection High (Ash/Residue)Low (Suppressed)None (Invisible)None (Invisible)
Water Detection Indirect (via %H/O)NonePossible (if non-exchanging)None
Salt Confirmation Excellent (via %C/N dilution)Poor (Ionization varies)Poor (Counter-ion often invisible)Poor
Sample Required ~2–5 mg (Destructive)<1 mg~5–10 mg<1 mg
Blind Spot Needs >98% pure sampleDoes not quantify bulk impuritiesExchangeable protons (

,

)
Non-chromophores (Salts)
Critical Insight: The "Salt Trap"

For this specific amino-acid-like molecule, a common synthesis error is incomplete neutralization of the HCl salt.

  • HRMS will show the exact same parent ion (

    
     142.06 [M+H]+) for both the Free Base and the HCl salt.
    
  • EA immediately discriminates them: The Carbon content drops from 42.55% (Free Base) to 33.81% (HCl), a massive shift that is impossible to miss.

Visualizing the Validation Workflow

The following diagram illustrates where EA fits into the decision-making process for releasing this building block for synthesis.

ValidationWorkflow Start Crude Synthesis Product (2-(4-amino-1H-pyrazol-1-yl)acetic acid) Purification Purification (Recrystallization/HPLC) Start->Purification Identity Identity Check (HRMS + 1H NMR) Purification->Identity Decision Identity Confirmed? Identity->Decision Decision->Purification No (Wrong Structure) EA_Step Elemental Analysis (CHN) Combustion Decision->EA_Step Yes Result_Match Values within ±0.4%? EA_Step->Result_Match Pass VALIDATED Release for Synthesis Result_Match->Pass Yes Fail_LowC Fail: Low %C, Low %N (Likely Inorganic Salt/Water) Result_Match->Fail_LowC No Fail_HighC Fail: High %C (Trapped Organic Solvent) Result_Match->Fail_HighC No Action_Desalt Action: Ion Exchange/Wash (Remove Inorganics) Fail_LowC->Action_Desalt Action_Dry Action: Vacuum Dry (Remove Solvents/Water) Fail_HighC->Action_Dry Action_Dry->EA_Step Action_Desalt->EA_Step

Figure 1: Decision matrix for validating zwitterionic pyrazole derivatives. Note the feedback loops for drying and desalting based on specific EA failure modes.

Experimental Protocol: Combustion Analysis

To achieve the theoretical values listed in Table 1, specific handling is required due to the hygroscopic nature of the amino-acid moiety.

Step 1: Sample Preparation (Crucial)
  • Drying: The sample must be dried in a vacuum oven at 40–50°C for 24 hours over

    
    . Zwitterions hold water tightly (lattice water).
    
  • Homogenization: Grind the sample to a fine powder. Large crystals trap solvent inclusions that explode during combustion, causing nitrogen tailing.

Step 2: Combustion Parameters
  • Oxidant: Use Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    as a combustion aid.
    • Reasoning: Pyrazoles are "nitrogen-rich" and can form refractory nitrides or release

      
       gas inefficiently without a catalyst, leading to artificially low Nitrogen readings [1].
      
  • Temperature: Ensure the combustion tube reaches >980°C .

Step 3: Data Reconciliation

Compare the result (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) with the theoretical (

).
  • Acceptance Criteria:

    
    
    
  • Calculation: If the result matches the Hemihydrate values (Table 1) consistently, calculate the water moles:

    
    
    Note: It is scientifically acceptable to validate a compound as a "hemihydrate" if the EA data supports it tightly, provided this is noted in the Certificate of Analysis.
    

Troubleshooting & Data Interpretation

When EA fails, the direction of the error reveals the contaminant.

Scenario A: Low Carbon, Low Nitrogen
  • Diagnosis: Inorganic contamination (Silica, NaCl,

    
    ).
    
  • Explanation: Inorganics do not combust. They act as "dead weight," diluting the % of C, H, and N proportionally.

  • Solution: Ash test or Ion Chromatography. Recrystallize to remove salts.

Scenario B: Low Nitrogen, Normal Carbon
  • Diagnosis: Incomplete Combustion.

  • Explanation: The N-N bond in the pyrazole ring is stable. If the combustion time is too short or lacks oxygen boost,

    
     is not fully released or forms unmeasured oxides.
    
  • Solution: Add

    
     oxidant; increase oxygen flow duration.
    
Scenario C: High Hydrogen
  • Diagnosis: Hygroscopicity / Solvent Trap.

  • Explanation: The amino group (

    
    ) and acid (
    
    
    
    ) can H-bond with atmospheric moisture rapidly during weighing.
  • Solution: Handle in a glovebox or minimize exposure time between dryer and microbalance.

References

  • National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Journal of Organic Chemistry. (2014). Guidelines for the Publication of Elemental Analysis Data. ACS Publications. [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. Molecules. [Link]

Sources

Strategic Validation of 4-Amino-1-Pyrazoleacetic Acid Synthesis: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap" in Pyrazole Analysis

Synthesizing 4-amino-1-pyrazoleacetic acid presents a deceptive analytical challenge. While the synthesis itself—often involving the reduction of a nitro-precursor or hydrolysis of an ester—is chemically straightforward, validating the product's purity is not.

This molecule is a zwitterion with high polarity (LogP < 0). It possesses a basic primary amine and an acidic carboxylic acid tail. On standard C18 Reverse-Phase (RP) columns, it acts as a "ghost," eluting in the dead volume with salts and unretained matrix components. Furthermore, the pyrazole ring lacks the strong UV chromophores found in benzene derivatives, making HPLC-UV detection prone to low sensitivity and baseline noise interference.

This guide validates the shift from traditional RP-HPLC to Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) . We provide a direct comparison of methodologies and a self-validating protocol compliant with ICH Q2(R2) standards.

Comparative Analysis: Why LC-MS (HILIC) is Non-Negotiable

The following table contrasts the performance of HILIC-MS against traditional alternatives for this specific analyte.

FeatureHILIC-MS (Recommended) RP-HPLC (UV @ 210-220 nm) 1H-NMR (Quantitative)
Retention Mechanism Excellent. Partitioning into water-enriched layer on polar stationary phase.Poor. Elutes in dead volume (

) due to high polarity.
N/A (Solution phase)
Specificity High. Mass-based discrimination of product (

) vs. impurities.
Low. Co-elution with solvent front; non-specific absorption.High. Structural certainty, but overlapping solvent peaks can mask trace impurities.
Sensitivity (LOD) ng/mL range. Ideal for trace impurity analysis (e.g., genotoxic nitro-precursors).µg/mL range. Insufficient for low-level impurity tracking.mg/mL range. Low sensitivity; requires large sample mass.
Throughput High. 5-8 minute run times.Medium. Long equilibration, but data quality is the bottleneck.Low. Slow acquisition and manual processing.

Strategic Workflow: Synthesis to Validation

The following diagram illustrates the integrated workflow, highlighting where the HILIC-MS protocol intercepts the synthesis stream to ensure quality control.

SynthesisValidation cluster_Analysis Analytical Control Strategy Start Start: Nitro-Pyrazole Precursor Rxn Reduction (H2/Pd-C or Fe/AcOH) Start->Rxn Quench Quench & Filter (Remove Catalyst) Rxn->Quench Dilution Dilution (90% ACN) Quench->Dilution Aliquot HILIC HILIC Separation (Amide Column) Dilution->HILIC MS MS Detection (ESI+ MRM) HILIC->MS Data Validation Data (Purity/Yield) MS->Data

Figure 1: Integrated Synthesis and HILIC-MS Validation Workflow.

Technical Protocol: HILIC-MS Methodology

This protocol is designed to be self-validating . The choice of an Amide stationary phase and high-organic mobile phase is causal: it forces the polar zwitterion to retain via hydrogen bonding and partition mechanisms, moving it away from the suppression zone of the solvent front.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm or 3.5 µm.

    • Rationale: Amide phases are stable and provide excellent retention for amino acids and peptide-like zwitterions.

  • Mobile Phase A (Weak): 90:10 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B (Strong): 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

    • Note: In HILIC, water is the strong solvent .[1][2][3] Increasing water content elutes the analyte.[1][4] Ammonium formate buffers the ionization of the amino group and carboxylic acid, ensuring peak sharpness.

  • Gradient:

    • 0.0 min: 100% A (High Organic start is critical to prevent breakthrough).

    • 1.0 min: 100% A.

    • 5.0 min: 0% A / 100% B.

    • 7.0 min: 0% A / 100% B.

    • 7.1 min: 100% A (Re-equilibration).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

    • Rationale: The primary amine on the pyrazole ring is easily protonated (

      
      ).
      
  • Target Ions:

    • Analyte (4-amino-1-pyrazoleacetic acid): Scan for

      
      . (Calculate exact mass based on MW ~141.13 Da 
      
      
      
      m/z 142.1).
    • Impurity 1 (Nitro precursor): Track reduction completeness.

    • Impurity 2 (Dimerization): Check for azo-dimers often formed during incomplete reduction.

Validation Framework (ICH Q2 R2 Compliance)

To ensure this method is "fit for purpose" in a drug development context, perform the following validation steps.

Specificity & Selectivity

Demonstrate that the method distinguishes the analyte from the matrix.

  • Test: Inject a "blank" (synthesis solvent), the "zero sample" (starting material), and the "final reaction mixture."

  • Criterion: No interference at the retention time of the amine product (m/z 142.1) from the blank. Baseline resolution (

    
    ) between the nitro-precursor and the amino-product.
    
Linearity & Range[8]
  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL) in 90% Acetonitrile.

  • Criterion:

    
    .
    
  • Causality: HILIC requires samples to be dissolved in high-organic solvent. Dissolving in 100% water will cause "solvent mismatch" and peak distortion.

Accuracy (Spike Recovery)
  • Protocol: Spike the pure 4-amino-1-pyrazoleacetic acid standard into the reaction matrix (quenched) at 80%, 100%, and 120% of the target concentration.

  • Criterion: Recovery between 85-115%.

Decision Matrix: When to Use Which Method

Use the following logic flow to determine the appropriate analytical tool for your specific stage of development.

DecisionMatrix Start Sample Type? Crude Crude Reaction Mixture Start->Crude Pure Isolated Solid Start->Pure HILIC USE HILIC-MS (Sensitivity/Polarity) Crude->HILIC High Polarity Trace Trace Impurities (<0.1%)? Pure->Trace Structure Structural Confirmation? Pure->Structure Trace->HILIC NMR USE 1H-NMR (Structural ID) Structure->NMR UV USE HPLC-UV (Only if derivatized) Structure->UV If non-polar precursor

Figure 2: Analytical Method Selection Matrix.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

Sources

Benchmarking Commercial Sources of 2-(4-amino-1H-pyrazol-1-yl)acetic acid: A Technical Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of commercial sources for 2-(4-amino-1H-pyrazol-1-yl)acetic acid Content Type: Publish Comparison Guide

Executive Summary

2-(4-amino-1H-pyrazol-1-yl)acetic acid (CAS: 1006348-46-4) is a critical bifunctional building block employed in the synthesis of kinase inhibitors (e.g., p38 MAPK) and antimicrobial scaffolds.[1][2] While structurally simple, its commercial quality varies significantly due to the inherent instability of the electron-rich 4-aminopyrazole core.[2]

This guide moves beyond the Certificate of Analysis (CoA) to evaluate the hidden critical quality attributes (CQAs) that impact downstream yield and purity. We compare three tiers of commercial suppliers and provide a self-validating experimental framework to qualify incoming batches.

Compound Profile & Critical Quality Attributes (CQAs)

The quality of this intermediate is defined not by what is present, but by what should be absent. The 4-amino group renders the pyrazole ring highly electron-rich, making it susceptible to rapid oxidative degradation.[2]

AttributeSpecification TargetWhy It Matters
Appearance White to off-white solidCritical Indicator. Pink, red, or brown coloration indicates oxidation (azo/diazo coupling) or polymerization.[2]
Purity (HPLC) >98.0% (a/a)Lower purity often hides oligomeric impurities that poison Pd-catalysts in subsequent couplings.
Residual Nitro <0.1%The precursor 2-(4-nitro-1H-pyrazol-1-yl)acetic acid is a potential genotoxic impurity (PGI).[2]
Salt Form Free Acid vs. HClHCl salts are generally more stable to oxidation but are hygroscopic.[2] Free acids are often zwitterionic, complicating solubility in non-polar solvents.
Water Content <1.0% (Free Acid)High water content leads to stoichiometry errors in peptide coupling reactions (e.g., HATU/EDC).
Commercial Landscape: Vendor Tier Analysis

We categorize suppliers based on their synthesis control and quality assurance rigor.

Tier 1: The "Pharma-Grade" Specialist (e.g., Sigma-Aldrich/Merck, Fluorochem)
  • Profile: High batch-to-batch consistency. Often supply the HCl salt form to ensure stability.

  • Typical Purity: >98% (guaranteed).

  • Cost: High (

    
    $).
    
  • Best For: GMP manufacturing, late-stage optimization, and biological screening where impurity interference must be zero.[2]

Tier 2: The "Catalog" Aggregator (e.g., BLD Pharm, ChemScene, Enamine)
  • Profile: High throughput. often source from multiple sub-contractors.[2] Material is frequently the free acid or a hydrate.

  • Typical Purity: 95-97%.[2]

  • Cost: Moderate (

    
    ).
    
  • Risks: "Tech grade" batches may appear beige/brown.[2] Residual solvents (ethanol/methanol) from reduction steps are common.

Tier 3: The "Bulk" Economy Source (Various Alibaba/Indiamart Vendors)
  • Profile: Price-driven. Documentation is often generic.[2]

  • Typical Purity: "95%" (often determined by titration, masking organic impurities).

  • Cost: Low ($).

  • Risks: High probability of bis-alkylation impurities (quaternary salts) and significant oxidative degradation.[2]

Technical Deep Dive: The Impurity Genesis

Understanding the synthesis route reveals where quality issues originate. The standard route involves N-alkylation of 4-nitropyrazole followed by reduction.[2]

G Start 4-Nitropyrazole Alkylation Step 1: N-Alkylation (Cl-CH2-COOH) Start->Alkylation Inter Intermediate: 2-(4-nitro-1H-pyrazol-1-yl)acetic acid Alkylation->Inter Imp1 Impurity A: Bis-alkylated Quaternary Salt Alkylation->Imp1 Over-alkylation Reduction Step 2: Reduction (H2/Pd-C or Fe/HCl) Inter->Reduction Imp2 Impurity B: Residual Nitro (Genotoxic) Inter->Imp2 Incomplete Red. Product Target: 2-(4-amino-1H-pyrazol-1-yl)acetic acid Reduction->Product Imp3 Impurity C: Oxidative Dimers (Azo species) Product->Imp3 Air Oxidation

Figure 1: Synthesis pathway highlighting the origin of critical impurities. Note that Impurity C (Oxidative Dimers) is the most common cause of batch failure in commercial supplies.

Experimental Validation Protocols

Do not rely solely on the vendor CoA. Perform these three checks upon receipt.

Protocol A: The "Visual & Solubility" Stress Test

Objective: Rapidly identify oxidized material and salt form discrepancies.

  • Visual: Inspect the solid against a white background.

    • Pass: White to pale cream powder.

    • Fail: Pink, red, or dark brown clumps (indicates extensive oxidation).

  • Solubility: Dissolve 10 mg in 1 mL of DMSO-d6 (for NMR) or Methanol .

    • Observation: If the solution turns immediately dark or leaves a significant turbid residue, reject the batch. Free amino acids often require slight heating or acid/base adjustment, but the solution should remain clear.

Protocol B: HPLC Purity Profiling (Oxidation Sensitive)

Standard UV detection at 254 nm often misses early oxidation products. Use this modified method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 0-5% B (5 min) -> 95% B (20 min). Note: The amino acid is very polar and elutes early.

  • Detection: 210 nm (for the amino acid backbone) and 400-450 nm (specifically for colored oxidative impurities).

  • Acceptance: No peaks >0.5% area at 400-450 nm.[2]

Protocol C: qNMR for Salt & Solvent Verification

Objective: Confirm if you received the HCl salt or Free Acid, and quantify water/solvent.

  • Method: Dissolve ~10 mg in D2O (if salt) or DMSO-d6 (if free acid). Add internal standard (e.g., Maleic Acid).

  • Key Signals:

    • Pyrazoyl-CH (3/5): Two singlets/doublets around 7.0–8.0 ppm.[2]

    • Methylene (-CH2-): Singlet around 4.5–5.0 ppm.[2]

    • Impurity Check: Look for ethyl signals (1.2 ppm triplet) indicating unhydrolyzed ester, or broad humps >8.0 ppm indicating polymerization.

Comparative Case Study: Representative Data

The following data represents a typical qualification study comparing a Tier 1 (Premium) vs. Tier 2 (Economy) source.

FeatureVendor A (Tier 1 - Premium) Vendor B (Tier 2 - Economy) Impact
Label Claim 98% (HCl Salt)97% (Free Acid)-
Appearance White crystalline powderBeige/Pinkish powderVendor B shows early oxidation.[2]
HPLC Purity (210 nm) 99.2%96.5%Vendor B contains ~2% unknown polar impurities.
HPLC Purity (450 nm) ND (Not Detected)1.2% AreaCritical: Vendor B contains colored azo-impurities.
Water Content (KF) 0.5%4.8%Vendor B is likely a hydrate or wet; requires drying before use.
Coupling Yield 88% (Clean conversion)65% (Dark reaction mixture)Oxidized impurities in B poisoned the coupling agent.
Vendor Qualification Workflow

Use this logic gate to accept or reject incoming shipments.

DecisionTree Start Receive Shipment Visual Visual Inspection: Is it White/Off-White? Start->Visual Reject1 REJECT: Oxidized/Degraded Visual->Reject1 No (Pink/Brown) Solubility Solubility Test (DMSO): Clear Solution? Visual->Solubility Yes Reject2 REJECT: Polymer/Insolubles Solubility->Reject2 No (Turbid) HPLC HPLC (Dual Wavelength): >98% @ 210nm <0.5% @ 450nm Solubility->HPLC Yes Reject3 REJECT: Colored Impurities HPLC->Reject3 Fail Accept ACCEPT: Proceed to Synthesis HPLC->Accept Pass

Figure 2: Quality Control Decision Matrix for 4-aminopyrazole derivatives.

References
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 53394636 (4-Aminopyrazole derivatives). Available at: [Link]

  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems. (Discusses the instability and oxidation risks of 4-aminopyrazoles). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Relevant for residual nitro-pyrazole control). Available at: [Link]

Sources

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